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  • Product: Ethyl 4-chloro-2,2-dimethylbutanoate
  • CAS: 53840-29-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of Ethyl 4-chloro-2,2-dimethylbutanoate (CAS 53840-29-2)

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 4-chloro-2,2-dimethylbutanoate, registered under CAS number 53840-29-2, is a halogenated ester of interest in various synthetic applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-2,2-dimethylbutanoate, registered under CAS number 53840-29-2, is a halogenated ester of interest in various synthetic applications. Its bifunctional nature, possessing both an ester and a chloroalkane moiety, makes it a versatile building block in organic synthesis. A thorough understanding of its physical properties is paramount for its effective use in research and development, particularly in process design, safety assessments, and quality control.

Chemical Identity and Known Properties

A summary of the established identifiers and properties for Ethyl 4-chloro-2,2-dimethylbutanoate is presented below.

PropertyValueSource(s)
CAS Number 53840-29-2[1][2][3]
Molecular Formula C₈H₁₅ClO₂[1][4][5]
Molecular Weight 178.65 g/mol [1][4]
IUPAC Name ethyl 4-chloro-2,2-dimethylbutanoate[1][4]
Synonyms Ethyl 4-chloro-2,2-dimethylbutyrate[1]
Appearance Colorless to light yellow liquid
Purity ≥95%[2][6]
SMILES CCOC(=O)C(C)(C)CCCl[5]
InChI InChI=1S/C8H15ClO2/c1-4-11-7(10)8(2,3)5-6-9/h4-6H2,1-3H3
InChIKey NTPXZPHIALBTDR-UHFFFAOYSA-N
Storage Store at 0-8 °C

Determination of Core Physical Properties: A Methodological Approach

The following sections detail the standard, internationally recognized protocols for determining the boiling point, density, and refractive index of liquid chemicals. These methodologies are presented to guide researchers in obtaining reliable and citable data for Ethyl 4-chloro-2,2-dimethylbutanoate.

Boiling Point

The boiling point is a critical parameter that informs purification strategies (distillation), assesses volatility, and is essential for safety handling and transport regulations. For a pure substance, it is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Recommended Methodology: OECD Guideline 103, "Boiling Point"

This guideline provides several methods for the determination of boiling points.[7] For a liquid substance like Ethyl 4-chloro-2,2-dimethylbutanoate, the dynamic method , distillation method , or ebulliometer method are suitable.[7][8] The choice depends on the required accuracy and the amount of substance available.

Principle of the Dynamic Method:

This method involves measuring the vapor pressure of the substance at different temperatures. The boiling point is the temperature at which the vapor pressure equals 101.325 kPa.[7]

Experimental Workflow:

  • A sample of the substance is placed in a suitable apparatus, and the pressure is reduced.

  • The sample is heated, and the temperature at which it begins to boil is recorded at that pressure.

  • This process is repeated at various pressures.

  • A vapor pressure curve is plotted (log p vs. 1/T).

  • The boiling point at standard pressure is determined by interpolation from this curve.

Causality and Self-Validation:

  • Purity: The presence of impurities can alter the boiling point. Therefore, using a highly pure sample is crucial. The sharpness of the boiling point can also be an indicator of purity.

  • Pressure Measurement: Accurate pressure measurement is critical. The use of a calibrated manometer is essential for the reliability of the data.

  • Temperature Measurement: The temperature sensor must be calibrated and placed correctly to measure the temperature of the vapor-liquid equilibrium, not the heating source.

Boiling_Point_Determination cluster_workflow Boiling Point Determination (Dynamic Method) A Sample Preparation (Purity Assessment) B Apparatus Setup (Calibrated Manometer & Thermometer) A->B C Heating & Pressure Adjustment B->C D Record Boiling Temperature at a Given Pressure C->D E Repeat at Different Pressures D->E F Plot Vapor Pressure Curve (log p vs. 1/T) E->F G Interpolate to find Boiling Point at 101.325 kPa F->G

Caption: Workflow for Boiling Point Determination via the Dynamic Method.

Density

Density is a fundamental physical property defined as mass per unit volume. It is essential for converting mass to volume, for transport and storage calculations, and as an indicator of substance purity.

Recommended Methodology: OECD Guideline 109, "Density of Liquids and Solids"

This guideline describes several methods suitable for liquids, including the use of a hydrometer, a hydrostatic balance, or an oscillating densitometer.[1][9][10] The oscillating densitometer method is often preferred for its accuracy and the small sample volume required.

Principle of the Oscillating Densitometer:

A U-shaped tube is forced to oscillate at its characteristic frequency. This frequency changes when the tube is filled with a liquid. The change in frequency is directly related to the density of the liquid.

Experimental Workflow:

  • The instrument is calibrated using two substances of known density (e.g., dry air and degassed, double-distilled water).

  • The sample is introduced into the oscillating tube, ensuring no air bubbles are present.

  • The temperature of the measurement cell is precisely controlled.

  • The oscillation period is measured, and the density is calculated by the instrument's software.

Causality and Self-Validation:

  • Temperature Control: Density is highly dependent on temperature. Therefore, precise temperature control (typically to ±0.1 °C) is crucial for accurate and reproducible results.

  • Calibration: Regular calibration with certified reference materials ensures the accuracy of the measurements.

  • Sample Integrity: The presence of impurities or air bubbles will lead to erroneous results.

Density_Determination cluster_workflow Density Determination (Oscillating Densitometer) A Instrument Calibration (Air & Certified Reference Liquid) B Sample Injection (Bubble-free) A->B C Precise Temperature Control B->C D Measure Oscillation Period C->D E Calculate Density D->E Refractive_Index_Determination cluster_workflow Refractive Index Determination (Digital Refractometer) A Instrument Calibration (Certified Standard) B Apply Sample to Prism A->B C Precise Temperature Control B->C D Measure Critical Angle (Sodium D Line) C->D E Report Refractive Index D->E

Caption: Workflow for Refractive Index Determination using a Digital Refractometer.

Predicted Physicochemical Behavior

Based on the general principles of physical organic chemistry for haloalkanes, the following trends can be predicted for Ethyl 4-chloro-2,2-dimethylbutanoate:

  • Boiling Point: The presence of a chlorine atom and the overall molecular weight (178.65 g/mol ) suggest a relatively high boiling point, likely significantly above that of a corresponding alkane. [11][12][13]The ester functionality will also contribute to its polarity and increase the boiling point compared to a non-polar compound of similar size.

  • Density: As with most chlorinated organic compounds, its density is expected to be greater than that of water. [11][12]* Solubility: Due to the polar ester group, it may exhibit some slight solubility in water. However, the nonpolar alkyl chain and the chloroalkane moiety will limit this. It is expected to be freely soluble in common organic solvents like ethers, alcohols, and chlorinated solvents. [12]

Safety and Handling

Ethyl 4-chloro-2,2-dimethylbutanoate is classified with the GHS07 pictogram and the signal word "Warning". The following hazard statements apply:

  • H315: Causes skin irritation [1][4]* H319: Causes serious eye irritation [1][4]* H335: May cause respiratory irritation [1][4]* H302: Harmful if swallowed [1][4] Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area or a fume hood, are essential when handling this compound.

References

  • OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1, Test No. 109: Density of Liquids and Solids. OECD Publishing. [Link]

  • PubChem. (n.d.). Ethyl 4-chloro-2,2-dimethylbutanoate. National Center for Biotechnology Information. Retrieved March 20, 2024, from [Link]

  • ASTM International. (2021). Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids (D1218-21). [Link]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1, Test No. 103: Boiling Point. OECD Publishing. [Link]

  • YesWeLab. (2025). Understanding OECD Guideline 109. YesWeLab Blog. [Link]

  • Applied Technical Services. (n.d.). ASTM D1218 Testing. [Link]

  • NEXTREAT Laboratories. (n.d.). Boiling point determination. [Link]

  • ASTM International. (2009). Standard Test Method for Refractive Index of Viscous Materials (D1747-09). [Link]

  • Intertek. (n.d.). Refractive Index ASTM D542. [Link]

  • PubChem. (n.d.). Ethyl 4-chloro-2,2-dimethylbutanoate. National Center for Biotechnology Information. [Link]

  • ASTM International. (n.d.). D1218 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. [Link]

  • Analytice. (2021). OECD n°109: Density of liquids and solids. [Link]

  • OECD. (2012). Test No. 109: Density of Liquids and Solids. OECD Publishing. [Link]

  • Chemsrc. (n.d.). ethyl 4-chloro-2,2-dimethylbutanoate. [Link]

  • OECD. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]

  • Regulations.gov. (n.d.). Product Properties Test Guidelines OPPTS 830.7220 Boiling Point/Boiling Range. [Link]

  • Northeastern University. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. [Link]

  • CK-12 Foundation. (2026). Physical Properties of Haloalkanes and Haloarenes. [Link]

  • Chemistry Student. (n.d.). Physical Properties of Haloalkanes and Haloarenes. [Link]

  • SlidePlayer. (n.d.). Physical properties of alkyl halide. [Link]

  • Patsnap. (2025). Alkyl Halide Explained: Structure, Types, and Reactions. [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Alcohols and Alkyl Halides. [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]

  • OECD. (n.d.). Publications on testing and assessment of chemicals. [Link]

  • PubChemLite. (n.d.). Ethyl 4-chloro-2,2-dimethylbutanoate (C8H15ClO2). [Link]

Sources

Exploratory

Solvation Dynamics and Physicochemical Profiling of Ethyl 4-chloro-2,2-dimethylbutanoate: A Technical Whitepaper

Executive Summary In the landscape of modern organic synthesis and drug development, aliphatic esters bearing terminal halogens serve as critical bifunctional building blocks. Ethyl 4-chloro-2,2-dimethylbutanoate (CAS: 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, aliphatic esters bearing terminal halogens serve as critical bifunctional building blocks. Ethyl 4-chloro-2,2-dimethylbutanoate (CAS: 53840-29-2) is a prime example, frequently utilized in late-stage functionalization and the construction of complex molecular architectures[1]. Because this compound is a liquid at standard temperature and pressure (STP), its interaction with organic solvents is thermodynamically defined by liquid-liquid miscibility rather than classical solid dissolution. This whitepaper provides a rigorous analysis of its solvation profile, bridging structural causality with empirical data to guide solvent selection in synthetic workflows.

Structural Causality and Solvation Thermodynamics

To predict and manipulate the solubility profile of a compound, one must first deconstruct its molecular architecture. As an Application Scientist, I approach solvation not as a binary state, but as a balance of competing thermodynamic forces—specifically, the Gibbs free energy of mixing ( ΔGmix​=ΔHmix​−TΔSmix​ ).

Ethyl 4-chloro-2,2-dimethylbutanoate (Molecular Weight: 178.65 g/mol ) possesses three distinct structural domains that dictate its solvation behavior[2]:

  • The Ester Linkage (PSA: 26.3 Ų): Provides a localized dipole and acts as a hydrogen-bond acceptor. However, the lack of hydrogen-bond donors restricts its affinity for highly structured, cohesive aqueous networks.

  • The Gem-Dimethyl Moiety: This bulky aliphatic group introduces significant steric hindrance around the alpha-carbon. Causally, this bulk shields the ester carbonyl from solvent interactions while maximizing non-polar surface area, driving a highly favorable entropy of mixing ( ΔSmix​ ) in non-polar solvents via London dispersion forces.

  • The Terminal Primary Chloride: Introduces polarizability and a permanent dipole moment. This allows for favorable enthalpy of mixing ( ΔHmix​ ) via halogen bonding and dipole-dipole interactions in halogenated and polar aprotic solvents.

Consequently, the molecule exhibits a computed LogP of approximately 2.3[2], classifying it as moderately lipophilic. This structural trifecta ensures universal miscibility in most organic solvents while rendering it practically insoluble in water.

SolvationMechanisms Molecule Ethyl 4-chloro-2,2- dimethylbutanoate Ester Ester Core (PSA: 26.3 Ų) Molecule->Ester Alkyl Gem-Dimethyl Group (Steric Bulk) Molecule->Alkyl Chloro Terminal Chloride (Polarizability) Molecule->Chloro PolarAprotic Polar Aprotic Solvents (e.g., THF, DMF) Ester->PolarAprotic Dipole-Dipole NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Alkyl->NonPolar London Dispersion Halogenated Halogenated Solvents (e.g., DCM, CHCl3) Chloro->Halogenated Halogen Bonding

Structural moieties of Ethyl 4-chloro-2,2-dimethylbutanoate and primary solvation interactions.

Empirical Miscibility & Solubility Profile

Because the compound is a colorless to light yellow liquid, it does not possess a crystal lattice energy that must be overcome during dissolution. Therefore, in organic solvents, the enthalpy of mixing is generally small or negative, leading to complete miscibility. The table below summarizes the quantitative and qualitative solvation data across a spectrum of dielectric constants.

SolventDielectric Constant ( ϵ )Miscibility / Solubility LimitMechanistic Driver
Water 80.1 <0.1 mg/mL (Insoluble)High hydrophobic penalty; inability to disrupt water's H-bond network.
Dimethyl Sulfoxide (DMSO) 46.7Miscible ( )Strong dipole-dipole interactions with the ester carbonyl.
Methanol (MeOH) 32.7Miscible ( )Moderate H-bonding; favorable entropy of mixing.
Dichloromethane (DCM) 9.1Miscible ( )Halogen bonding; matching polarizability with the terminal chloride.
Ethyl Acetate (EtOAc) 6.0Miscible ( )"Like-dissolves-like" (ester-ester affinity).
Hexane 1.9Miscible ( )London dispersion forces dominating the gem-dimethyl and alkyl chain.

Validated Experimental Protocol: Thermodynamic Miscibility & Solubility Determination

To rigorously determine the solubility limits of this compound in anti-solvents (like water or highly aqueous buffers) or to verify phase-separation boundaries in biphasic organic systems, a self-validating thermodynamic shake-flask protocol is required.

Analytical Rationale: Because Ethyl 4-chloro-2,2-dimethylbutanoate lacks conjugated π -systems, it exhibits negligible UV absorbance above 210 nm. Therefore, standard HPLC-UV is insufficient. Evaporative Light Scattering Detection (ELSD) or Refractive Index Detection (RID) must be causally selected for accurate quantification.

Step-by-Step Methodology
  • Sample Preparation: Add an excess of liquid Ethyl 4-chloro-2,2-dimethylbutanoate (e.g., 500 μ L) to 5.0 mL of the target solvent in a sealed borosilicate glass vial to ensure saturation.

  • Thermodynamic Equilibration: Place the vial in an isothermal orbital shaker set to 25.0±0.1∘ C at 150 RPM. Causality: Temperature control is critical as liquid-liquid miscibility gaps are highly temperature-dependent.

  • Phase Separation (Centrifugation): After 24 hours, extract a 1.0 mL aliquot and centrifuge at 10,000 × g for 15 minutes. Causality: Centrifugation collapses micro-emulsions that form between lipophilic liquids and aqueous phases, preventing false-positive concentration spikes.

  • Quantification: Dilute the supernatant in a compatible mobile phase and inject it into an HPLC-ELSD system. Record the concentration ( C24​ ).

  • Self-Validation Loop: Repeat steps 3 and 4 at the 48-hour mark to obtain C48​ .

    • Validation Criterion: If C24​∣C48​−C24​∣​<0.05 (less than 5% variance), thermodynamic equilibrium is validated. If >5% , re-equilibrate for an additional 24 hours.

ProtocolWorkflow Prep Sample Prep (Excess Solute) Equilibrate Thermodynamic Equilibration (25°C) Prep->Equilibrate Separate Phase Separation (10,000 x g) Equilibrate->Separate Aliquot at 24h & 48h Quantify HPLC-ELSD Quantification Separate->Quantify Validate Self-Validation (ΔC < 5% at 48h) Quantify->Validate Compare C24 vs C48 Validate->Equilibrate If ΔC > 5% (Re-equilibrate)

Self-validating thermodynamic solubility workflow using HPLC-ELSD quantification.

Applications in Synthetic Workflows

Understanding this solubility profile is not merely an academic exercise; it directly dictates downstream processing in drug development. For instance, in the divergent total syntheses of yaequinolone-related natural products via late-stage C–H olefination, researchers exploit the high miscibility of Ethyl 4-chloro-2,2-dimethylbutanoate in moderately polar solvents[1].

During the reaction workup, the target compound is efficiently extracted from aqueous quenching solutions (like saturated NH 4​ Cl) using Ethyl Acetate (EtOAc)[1]. Because the compound is highly lipophilic (LogP 2.3)[2], it partitions almost exclusively into the organic layer. Subsequently, its differential affinity for non-polar versus polar environments allows for high-resolution purification via flash column chromatography using a Petroleum Ether/Diethyl Ether (PE/Et 2​ O) gradient system[1].

References

  • Title: Ethyl 4-chloro-2,2-dimethylbutanoate | C8H15ClO2 | CID 10797430 - PubChem Source: nih.gov URL: [Link]

  • Title: Divergent Total Syntheses of Yaequinolone-Related Natural Products by Late-Stage C–H Olefination | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Toxicity and Hazard Classification of Ethyl 4-chloro-2,2-dimethylbutanoate

Introduction Ethyl 4-chloro-2,2-dimethylbutanoate is a halogenated aliphatic ester with potential applications in various chemical syntheses. As with any chemical substance, a thorough understanding of its toxicological...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 4-chloro-2,2-dimethylbutanoate is a halogenated aliphatic ester with potential applications in various chemical syntheses. As with any chemical substance, a thorough understanding of its toxicological profile and hazard classification is paramount for ensuring the safety of researchers, drug development professionals, and the environment. This technical guide provides a comprehensive overview of the known and predicted toxicity of Ethyl 4-chloro-2,2-dimethylbutanoate, outlines the standardized methodologies for its toxicological assessment, and offers insights into the underlying mechanisms of its potential adverse effects. In the absence of direct experimental data for this specific compound, this guide employs a weight-of-evidence approach, incorporating data from structurally similar compounds and in silico predictive models.

Physicochemical Properties and Regulatory Landscape

A foundational understanding of a compound's physical and chemical characteristics is essential for predicting its behavior and potential for biological interaction.

PropertyValueSource
Molecular Formula C8H15ClO2PubChem[1]
Molecular Weight 178.65 g/mol PubChem[1]
CAS Number 53840-29-2PubChem[1]
Physical Form Colorless to light yellow liquidSigma-Aldrich[2]
Storage Temperature 0-8 °CSigma-Aldrich[2]

The regulatory status of Ethyl 4-chloro-2,2-dimethylbutanoate is primarily defined by its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard Classification

Based on notifications to the ECHA C&L Inventory, Ethyl 4-chloro-2,2-dimethylbutanoate has the following GHS hazard classifications:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) (Category 3): H335 - May cause respiratory irritation.[1]

The corresponding GHS pictogram is the exclamation mark (GHS07), and the signal word is "Warning".[2]

Toxicological Assessment: A Multi-faceted Approach

Due to the limited availability of specific toxicological studies on Ethyl 4-chloro-2,2-dimethylbutanoate, a comprehensive assessment necessitates a combination of data interpretation, read-across from structurally similar compounds, and in silico modeling.

Acute Oral Toxicity

The classification of "Harmful if swallowed" (H302) suggests an acute oral LD50 value likely to be in the range of 300 to 2000 mg/kg body weight for rats, according to GHS criteria.

Read-Across Analysis: Data from a structurally related compound, Ethyl 4-chloroacetoacetate (CAS 638-07-3), indicates it is classified as Acute Oral Toxicity Category 3, with an LD50 of 200 mg/kg in rats.[3] While Ethyl 4-chloro-2,2-dimethylbutanoate has a different substitution pattern on the carbon backbone, the presence of the chlorinated ethyl ester functional group suggests a potential for similar toxicological behavior. The gem-dimethyl group in the target compound may influence its metabolic pathway and toxicokinetics, potentially altering its toxicity profile compared to Ethyl 4-chloroacetoacetate.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is a stepwise procedure using a small number of animals to obtain information on the acute oral toxicity of a substance.

Methodology Workflow:

cluster_decision Decision Pathway start Start: Select Initial Dose Level (e.g., 300 mg/kg) dose Dose a single animal start->dose observe Observe for 48 hours (mortality/morbidity) dose->observe outcome Outcome Assessment observe->outcome no_toxicity No toxicity: Dose 4 more animals at the same level outcome->no_toxicity No Toxicity toxicity Toxicity observed: Dose another animal at a lower dose level outcome->toxicity Toxicity no_mortality No mortality in total of 5 animals: Test at a higher dose no_toxicity->no_mortality mortality Mortality in 2 or more animals: Cease testing at this level toxicity->mortality cluster_classification Classification Criteria prep Prepare Reconstructed Human Epidermis (RhE) tissues apply Apply test substance to the tissue surface prep->apply incubate Incubate for a defined period (e.g., 60 minutes) apply->incubate wash Wash to remove the test substance incubate->wash post_incubate Post-incubation period (e.g., 42 hours) wash->post_incubate viability Assess tissue viability (e.g., MTT assay) post_incubate->viability classify Classify based on viability viability->classify irritant Irritant (Category 2) if viability ≤ 50% classify->irritant non_irritant Non-irritant if viability > 50% classify->non_irritant cluster_classification Classification Criteria prep Isolate and mount bovine corneas apply Apply test substance to the corneal surface prep->apply incubate Incubate for a defined period apply->incubate measure_opacity Measure corneal opacity (light scattering) incubate->measure_opacity measure_permeability Measure corneal permeability (fluorescein leakage) incubate->measure_permeability calculate_ivs Calculate In Vitro Irritancy Score (IVIS) measure_opacity->calculate_ivs measure_permeability->calculate_ivs classify Classify based on IVIS calculate_ivs->classify severe Severe Irritant/Corrosive if IVIS is high classify->severe non_severe Not classified as severe if IVIS is low classify->non_severe

Caption: Workflow for the OECD 437 BCOP Test.

Respiratory Irritation

The classification "May cause respiratory irritation" (H335) indicates the potential for this compound to cause localized, reversible inflammation of the respiratory tract upon inhalation.

Mechanistic Insight: Many alkyl halides are known to be irritants to the respiratory system. T[4]he mechanism can involve direct chemical interaction with the mucosal surfaces of the respiratory tract, leading to an inflammatory response. The volatility of the compound, though not explicitly detailed in the available data, would be a key factor in its potential to cause respiratory irritation.

Predictive Assessment: Due to the presence of the alkyl halide moiety, it is plausible that Ethyl 4-chloro-2,2-dimethylbutanoate acts as a respiratory irritant. The ester group may also contribute to this effect. Definitive assessment would require inhalation toxicity studies.

In Silico Toxicity Prediction (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models can provide valuable insights into the potential toxicity of a chemical based on its molecular structure. For halogenated hydrocarbons and esters, QSAR models have been developed to predict various toxicological endpoints.

[5][6]Applicable Models: QSAR models for predicting the toxicity of halogenated esters would likely use descriptors such as:

  • Topological descriptors: Describing the connectivity of atoms.

  • Quantum chemical descriptors: Related to the electronic properties of the molecule.

  • Physicochemical properties: Such as logP (octanol-water partition coefficient), which is predicted to be 2.3 for this compound.

[1]A QSAR analysis would compare Ethyl 4-chloro-2,2-dimethylbutanoate to a database of compounds with known toxicities and similar structural features to predict its toxic potential. While a detailed QSAR study is beyond the scope of this guide, the structural alerts (chlorinated alkyl chain, ester functional group) are consistent with the observed GHS classifications.

Handling and Safety Recommendations

Given the hazard profile, the following safety precautions are recommended when handling Ethyl 4-chloro-2,2-dimethylbutanoate:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, use a respirator with an appropriate organic vapor cartridge.

  • First Aid Measures:

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

    • Skin Contact: Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.

Conclusion

References

  • Preliminary safety assessment of C-8 xylitol monoester and xylitol phosphate esters. (2016). International Journal of Cosmetic Science. [Link]

  • Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. (2013). International Journal of Toxicology. [Link]

  • Ethyl 4-chloro-2,2-dimethylbutanoate. PubChem. [Link]

  • RE-REVIEW Alkyl Esters CIR EXPERT PANEL MEETING MARCH 5-6, 2012. (2012). Cosmetic Ingredient Review. [Link]

  • RESEARCH REPORT: EYE IRRITATION AND SURFACTANT PROPERTIES OF NONIONIC SURFACTANTS Part I. In Vitro Test. (1994). American Cleaning Institute. [Link]

  • ethyl 4-chloro-2,2-dimethylbutanoate | CAS#:53840-29-2. Chemsrc. [Link]

  • Skin irritation: Reference chemicals data bank. (1995). Toxicology in Vitro. [Link]

  • QSAR prediction of the competitive interaction of emerging halogenated pollutants with human transthyretin. (2013). Environmental Science & Technology. [Link]

  • Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. (2010). JRC Publications Repository. [Link]

  • Alkyl halides- Classification, Properties and Methods of Preparation. Allen. [Link]

  • QSAR Models for Predicting Aquatic Toxicity of Esters Using Genetic Algorithm-Multiple Linear Regression Methods. (2019). Combinatorial Chemistry & High Throughput Screening. [Link]

  • Prediction of cellular toxicity of halocarbons from computed chemodescriptors: a hierarchical QSAR approach. (2003). Journal of Chemical Information and Computer Sciences. [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 4-chloro-2,2-dimethylbutanoate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 4-chloro-2,2-dimethylbutanoate (CAS 53840-29-2) is a halogenated aliphatic ester of significant interest in synthetic organic chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-2,2-dimethylbutanoate (CAS 53840-29-2) is a halogenated aliphatic ester of significant interest in synthetic organic chemistry, potentially serving as a key building block in the development of novel pharmaceutical agents and other specialized chemical products. An accurate and thorough understanding of its fundamental physicochemical properties—namely its boiling point, melting point, and density—is a critical prerequisite for its effective use in research and development. These parameters are not merely data points; they govern purification strategies, inform reaction kinetics, and are essential for process scale-up and safety assessments.

This guide provides a comprehensive overview of the methodologies for determining these core properties. As a Senior Application Scientist, the emphasis here is not just on the procedural steps but on the underlying scientific principles and the establishment of self-validating experimental systems. We will delve into the causality behind experimental choices, ensuring that the data generated is not only accurate but also reproducible and reliable, meeting the rigorous standards of the drug development industry.

Physicochemical Properties of Ethyl 4-chloro-2,2-dimethylbutanoate

Data Summary

For the purpose of this guide, the following table summarizes the key physicochemical properties of Ethyl 4-chloro-2,2-dimethylbutanoate. It is important to note that specific values should be determined experimentally using the protocols detailed herein.

PropertyValueMethodNotes
Boiling Point Not availableOECD 103 / ASTM D1120Expected to be in the range of similar alkyl chloroesters.
Melting Point Not availableOECD 102The compound is a liquid at room temperature, suggesting a melting point below 20-25 °C.[1][2]
Density Not availableOECD 109 / ASTM D4052Expected to be slightly denser than water due to the chlorine atom.
Molecular Formula C8H15ClO2-Confirmed by various chemical suppliers and databases.[1][2][3][4][5][6]
Molecular Weight 178.65 g/mol -Calculated from the molecular formula.[3][4]
Physical Form Colorless to light yellow liquid-As described by suppliers.[1][2]

Experimental Protocols for Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of the boiling point, melting point, and density of Ethyl 4-chloro-2,2-dimethylbutanoate. The protocols are based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals and ASTM International standards, which are globally recognized for their scientific rigor.[7][8][9][10][11][12][13][14][15][16][17][18][19][20]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[12] For a pure compound, this is a distinct temperature at a given pressure.

The choice of method for boiling point determination depends on the sample volume and the expected boiling range. For a novel compound like Ethyl 4-chloro-2,2-dimethylbutanoate, a method that can be performed on a small scale and provides high accuracy is preferable. The distillation method, as described in OECD Guideline 103, is a robust and widely accepted technique.[12] It is crucial to ensure the sample is pure, as impurities can affect the boiling point. Purification of the ester, for instance by fractional distillation, is a critical preliminary step. The presence of volatile impurities will lower the observed boiling point, while non-volatile impurities will elevate it.

A self-validating boiling point determination relies on a calibrated temperature measuring device, accurate pressure measurement, and the observation of a stable boiling plateau. The system should be tested with a reference substance of a similar boiling point to validate the apparatus and procedure.

  • Apparatus Setup: Assemble a standard distillation apparatus consisting of a round-bottom flask, a distillation head with a condenser, a calibrated thermometer or thermocouple, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor in equilibrium with the boiling liquid.

  • Sample Preparation: Ensure the Ethyl 4-chloro-2,2-dimethylbutanoate sample is of high purity. If necessary, purify the sample by fractional distillation.

  • Procedure: a. Place a small volume of the purified sample (e.g., 10-20 mL) into the round-bottom flask along with a few boiling chips to ensure smooth boiling. b. Begin heating the flask gently. c. Record the temperature at which the first drop of distillate condenses and falls into the receiving flask. d. Continue to heat and record the temperature at regular intervals as the distillation proceeds. e. The boiling point is the temperature at which the liquid and vapor are in equilibrium, characterized by a stable temperature reading during distillation.

  • Pressure Correction: The observed boiling point must be corrected to standard atmospheric pressure (101.325 kPa). The Clausius-Clapeyron equation can be used for this correction.

Boiling_Point_Workflow cluster_prep Sample Preparation cluster_exp Experimental Procedure cluster_data Data Analysis Prep Purify Sample (e.g., Fractional Distillation) Apparatus Assemble Distillation Apparatus Prep->Apparatus Heating Heat Sample Gently Apparatus->Heating Observation Record Temperature of First Distillate Heating->Observation Equilibrium Observe Stable Boiling Temperature Observation->Equilibrium Correction Correct for Atmospheric Pressure Equilibrium->Correction Result Reported Boiling Point Correction->Result

Caption: Workflow for Boiling Point Determination.

Melting Point Determination

Since Ethyl 4-chloro-2,2-dimethylbutanoate is a liquid at room temperature, its melting point will be below ambient temperatures.[1][2] The determination of its freezing point is the more relevant parameter.

The choice of a low-temperature apparatus is essential. A cryostat or a specialized low-temperature melting point apparatus is required. The principle remains the same as for melting point determination: observing the temperature at which the solid and liquid phases are in equilibrium. Purity is again paramount, as impurities will depress and broaden the melting/freezing range.

Calibration of the temperature sensor at low temperatures using known standards is critical. The observation of a sharp, well-defined melting/freezing point is indicative of a pure sample and a well-functioning apparatus.

  • Apparatus: Utilize a cryostat or a low-temperature melting point apparatus capable of controlled cooling and heating at sub-ambient temperatures.

  • Sample Preparation: A small, pure sample of Ethyl 4-chloro-2,2-dimethylbutanoate is required.

  • Procedure: a. Place the sample in a capillary tube or on a cold stage. b. Cool the sample until it completely solidifies. c. Slowly heat the sample while observing it under magnification. d. The melting point is the temperature at which the first signs of melting are observed, and the temperature at which the last solid crystal disappears. For a pure compound, this range should be narrow.

Density Determination

Density is a fundamental physical property defined as mass per unit volume.[21]

For a liquid sample, an oscillating U-tube density meter (as described in ASTM D4052) provides highly accurate and reproducible results with a small sample volume.[1][22][9][10][11] This method is superior to traditional methods like pycnometry in terms of speed and precision. The temperature must be precisely controlled, as density is temperature-dependent.

The density meter must be calibrated with two standards of known density that bracket the expected density of the sample (e.g., dry air and deionized water). Regular calibration checks ensure the accuracy of the measurements.

  • Apparatus: An oscillating U-tube digital density meter with precise temperature control.

  • Calibration: Calibrate the instrument according to the manufacturer's instructions using dry air and deionized water at the desired measurement temperature (e.g., 20 °C or 25 °C).

  • Sample Measurement: a. Inject the Ethyl 4-chloro-2,2-dimethylbutanoate sample into the measurement cell, ensuring no air bubbles are present. b. Allow the sample to thermally equilibrate. c. The instrument measures the oscillation period of the U-tube, which is related to the density of the sample. d. Record the density reading.

  • Cleaning: Thoroughly clean the measurement cell with appropriate solvents between samples to prevent cross-contamination.

Density_Workflow cluster_setup Instrument Setup cluster_measurement Measurement cluster_output Result Calibrate Calibrate Density Meter (Air and Water) Inject Inject Sample into Cell Calibrate->Inject Equilibrate Thermal Equilibration Inject->Equilibrate Measure Measure Oscillation Period Equilibrate->Measure Density Reported Density Measure->Density

Caption: Workflow for Density Determination.

Conclusion

The accurate determination of the boiling point, melting point, and density of Ethyl 4-chloro-2,2-dimethylbutanoate is fundamental to its application in scientific research and drug development. While specific experimental values for this compound are not widely published, the methodologies for their precise measurement are well-established and standardized. By adhering to the principles and protocols outlined in this guide, researchers can generate reliable and reproducible data, ensuring the scientific integrity of their work and facilitating the seamless transition from laboratory-scale synthesis to larger-scale applications. The emphasis on causality, self-validating systems, and authoritative methods provides a robust framework for the comprehensive physicochemical characterization of this and other novel chemical entities.

References

  • Ethyl 4-chloro-2,2-dimethylbutanoate | C8H15ClO2 | CID 10797430 - PubChem. (n.d.). Retrieved March 31, 2026, from [Link]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1, Test No. 109: Density of Liquids and Solids. OECD Publishing.
  • ASTM International. (2022). Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter (ASTM D4052-22).
  • ASTM International. (2022). Standard Test Method for Boiling Point of Engine Coolants (ASTM D1120-22).
  • Lin-Tech. (n.d.). Boiling Point of Engine Coolants - ASTM D1120. Linetronic Technologies. Retrieved March 31, 2026, from [Link]

  • Ayalytical. (n.d.). ASTM D4052 | ASTM Vapor Pressure of Petroleum Products. Ayalytical Instruments. Retrieved March 31, 2026, from [Link]

  • YesWeLab. (2025, June 18). Understanding OECD Guideline 109. YesWeLab Blog. Retrieved March 31, 2026, from [Link]

  • ANSI Webstore. (2025, May 30). ASTM D4052-22: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. ANSI Webstore. Retrieved March 31, 2026, from [Link]

  • OECD. (1995). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.
  • NEXTREAT Laboratories. (n.d.). Boiling point determination. Retrieved March 31, 2026, from [Link]

  • OECD. (2012, October 2). Test No. 109: Density of Liquids and Solids. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.
  • ASTM International. (2017). D1120 Standard Test Method for Boiling Point of Engine Coolants.
  • OECD. (n.d.). Test No. 109: Density of Liquids and Solids. Retrieved March 31, 2026, from [Link]

  • ASTM International. (2022, September 1). Standard Test Method for Boiling Point of Engine Coolants. Retrieved March 31, 2026, from [Link]

  • Analytice. (2021, January 14). OECD n°109: Density of liquids and solids. Retrieved March 31, 2026, from [Link]

  • Scribd. (n.d.). OECD TG103 沸點. Retrieved March 31, 2026, from [Link]

  • OECD. (2017, October 9). OECD Guidelines for Testing of Chemicals. Retrieved March 31, 2026, from [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved March 31, 2026, from [Link]

  • PubChemLite. (n.d.). Ethyl 4-chloro-2,2-dimethylbutanoate (C8H15ClO2). Retrieved March 31, 2026, from [Link]

  • PatSnap. (2025, July 15). Strategies to Improve Alkyl Compound Purity. Eureka by PatSnap. Retrieved March 31, 2026, from [Link]

  • PubChemLite. (n.d.). Ethyl 4-chloro-2,2-dimethylbutanoate (C8H15ClO2). Retrieved March 31, 2026, from [Link]

  • Chemsrc. (2025, August 27). ethyl 4-chloro-2,2-dimethylbutanoate | CAS#:53840-29-2. Retrieved March 31, 2026, from [Link]

Sources

Foundational

Technical Whitepaper: Synthesis, Characterization, and Applications of Ethyl 4-chloro-2,2-dimethylbutanoate (PubChem CID 10797430)

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In modern drug discovery and complex natural product synthesis, the str...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In modern drug discovery and complex natural product synthesis, the strategic selection of bifunctional aliphatic building blocks dictates the efficiency of downstream functionalization. Ethyl 4-chloro-2,2-dimethylbutanoate (PubChem CID 10797430) serves as a highly programmable intermediate[1]. Featuring a sterically hindered gem-dimethyl ester and a terminal primary chloride, this molecule allows for orthogonal reactivity. As a Senior Application Scientist, I approach this compound not merely as a raw material, but as a critical node in divergent synthesis—enabling everything from late-stage C–H olefination in natural products to the development of targeted Poly (ADP-ribose) polymerase (PARP) inhibitors[2][3].

This whitepaper outlines the physicochemical profiling, mechanistic synthesis, and validated downstream applications of this essential building block.

Physicochemical Profiling & Structural Analysis

Understanding the physical and thermodynamic properties of CID 10797430 is critical for optimizing reaction conditions, particularly regarding its solubility and partitioning behavior during aqueous workups. The compound is a colorless to light yellow liquid that requires refrigerated storage to prevent slow degradation[4].

Table 1: Key Physicochemical Properties

PropertyValueSource / Validation
IUPAC Name ethyl 4-chloro-2,2-dimethylbutanoatePubChem[1]
CAS Number 53840-29-2ECHA / Sigma-Aldrich[4][5]
Molecular Formula C8H15ClO2PubChem[1]
Molecular Weight 178.65 g/mol PubChem[1]
Monoisotopic Mass 178.07605 DaPubChem[1]
XLogP3 (Partition Coefficient) 2.3PubChem[1]
Physical State Colorless to light yellow liquidSigma-Aldrich[4]
Storage Temperature 0–8 °CSigma-Aldrich[4]

Mechanistic Synthesis & Scale-Up Protocol

The synthesis of ethyl 4-chloro-2,2-dimethylbutanoate relies on the kinetically controlled alkylation of an ester enolate. The protocol below is adapted from validated methodologies used in the total synthesis of Yaequinolone-related natural products[2].

Causality of Experimental Choices
  • Base Selection (LDA): Lithium diisopropylamide (LDA) is a bulky, non-nucleophilic base. It is explicitly chosen to quantitatively deprotonate the α -carbon of ethyl isobutyrate without attacking the ester carbonyl via nucleophilic acyl substitution[2].

  • Temperature Control (-78 °C): Conducting the enolization at cryogenic temperatures ensures kinetic control, preventing unwanted self-condensation (Claisen condensation) of the ester.

  • Electrophile Chemoselectivity: The use of 1-bromo-2-chloroethane exploits leaving group kinetics. The weaker C–Br bond undergoes preferential SN​2 displacement by the enolate, leaving the C–Cl bond intact for future downstream functionalization[2].

Self-Validating Experimental Protocol

Note: This protocol incorporates internal validation checkpoints to ensure process integrity.

Reagents Required:

  • Ethyl isobutyrate (1.0 equiv, 41.7 mmol)

  • Lithium diisopropylamide (LDA) (1.2 equiv, 50 mmol)

  • 1-Bromo-2-chloroethane (2.4 equiv, 100 mmol)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask purged with N2​ , dissolve ethyl isobutyrate (4.84 g) in 40 mL of anhydrous THF[2].

  • Enolization: In a separate flask, prepare LDA. Transfer the LDA solution to the substrate flask dropwise via cannula over 0.5 hours while strictly maintaining the internal temperature at -78 °C[2].

  • Maturation: Stir the reaction mixture for 2 hours at -78 °C to ensure complete enolate formation.

    • Validation Checkpoint: Quench a 0.1 mL aliquot in D2​O and analyze via 1H NMR to confirm >95% deuterium incorporation at the α -position.

  • Alkylation: Add 1-bromo-2-chloroethane (14.34 g) to the cryogenic mixture[2].

  • Propagation: Remove the cooling bath, allowing the reaction to warm to room temperature, and stir overnight[2].

  • Quench & Extraction: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (EtOAc) three times[2].

  • Purification: Wash combined organic extracts with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the crude product via flash column chromatography (Petroleum Ether/Et2O, 100:1 to 50:1)[2].

    • Yield & Validation: Expected yield is ~82% (colorless oil). Confirm product identity via 1H NMR: δ 4.16 (q, J = 7.1 Hz, 2H), 3.57–3.48 (m, 2H), 2.12–2.03 (m, 2H), 1.28 (t, J = 7.1 Hz, 3H), 1.24 (s, 6H)[6].

Reaction Workflow Visualization

Synthesis N1 Ethyl Isobutyrate (Starting Material) N2 LDA / Anhydrous THF (-78 °C, 0.5 h) N1->N2 Deprotonation N3 Lithium Enolate Intermediate N2->N3 Kinetic Control N4 1-Bromo-2-chloroethane (2.4 equiv) N3->N4 Chemoselective Alkylation N5 Ethyl 4-chloro-2,2-dimethylbutanoate (CID 10797430) N4->N5 Room Temp, Overnight

Figure 1: Mechanistic synthesis workflow of CID 10797430 via enolate alkylation.

Downstream Applications in Drug Development

The terminal chloride of CID 10797430 acts as a versatile handle for nucleophilic substitution, making it a highly sought-after intermediate in both oncology drug development and complex natural product synthesis.

Synthesis of PARP Inhibitor Conjugates (Oncology)

In the development of conjugated inhibitors for the DNA damage response (targeting BRCA1/BRCA2 mutated cells), CID 10797430 is utilized to construct non-releasable PEG-Talazoparib conjugates[3].

Azidation Protocol:

  • Combine ethyl 4-chloro-2,2-dimethylbutanoate (4.85 g, 27 mmol) with sodium azide ( NaN3​ , 2.28 g, 35 mmol) in 50 mL of Dimethyl Sulfoxide (DMSO)[3].

  • Stir the mixture behind a blast shield at 70 °C for 18 hours[3]. Causality: DMSO accelerates the SN​2 displacement of the primary chloride by the azide ion due to its polar aprotic nature, which leaves the azide nucleophile unsolvated and highly reactive.

  • Cool to ambient temperature, dilute with EtOAc and H2​O , and separate the organic phase to isolate the azido-intermediate[3].

Natural Product Synthesis (Yaequinolone Derivatives)

In the divergent total synthesis of Yaequinolone-related natural products, CID 10797430 undergoes reduction and silane protection to form tert-butyl(4-chloro-2,2-dimethylbutoxy)dimethylsilane, which is subsequently subjected to late-stage C–H olefination[2][6].

Applications Root Ethyl 4-chloro-2,2-dimethylbutanoate (CID 10797430) App1 Azidation (NaN3, DMSO, 70 °C) -> Azido-Intermediate Root->App1 SN2 Displacement App2 Reduction & Silane Protection -> Silyl Ether Intermediate Root->App2 Ester Reduction End1 PARP Inhibitor Conjugates (e.g., PEG-Talazoparib) App1->End1 Click Chemistry / Conjugation End2 Yaequinolone Natural Products (via C-H Olefination) App2->End2 Late-Stage Functionalization

Figure 2: Divergent downstream applications of CID 10797430 in drug discovery.

Safety, Handling, and Storage Protocols

As with all halogenated aliphatic esters, strict adherence to Globally Harmonized System (GHS) protocols is mandatory. The compound is an irritant and poses acute toxicity risks if ingested[1].

Table 2: GHS Hazard Profile & Mitigation

GHS CodeHazard StatementLaboratory Mitigation Strategy
H302 Harmful if swallowed[1]Do not eat/drink in the lab. Wash hands thoroughly after handling.
H315 Causes skin irritation[1]Wear nitrile gloves (double-gloving recommended) and a standard lab coat.
H319 Causes serious eye irritation[1]Mandate the use of tight-fitting chemical safety goggles.
H335 May cause respiratory irritation[1]Handle exclusively within a certified Class II fume hood.

Storage: Store strictly at 0–8 °C in a tightly sealed container, protected from light and moisture, to prevent slow hydrolysis of the ester moiety[4].

References

  • National Center for Biotechnology Information (PubChem). "Ethyl 4-chloro-2,2-dimethylbutanoate | C8H15ClO2 | CID 10797430." PubChem Database. Available at:[Link]

  • European Chemicals Agency (ECHA). "Ethyl 4-chloro-2,2-dimethylbutanoate - ECHA CHEM." Substance Infocard. Available at:[Link]

  • Chen, Y., et al. "Divergent Total Syntheses of Yaequinolone-Related Natural Products by Late-Stage C–H Olefination." The Journal of Organic Chemistry, ACS Publications, April 2021. Available at:[Link]

  • Pabla, N., et al. "Conjugated inhibitors of dna damage response." World Intellectual Property Organization, Patent WO2021041964A1, October 2021.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Ethyl 4-chloro-2,2-dimethylbutanoate via Enolate Alkylation

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: Ethyl 4-chloro-2,2-dimethylbutanoate (CAS: 53840-29-2) Strategic Overview & Application Context Ethyl 4-chloro-2,2-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: Ethyl 4-chloro-2,2-dimethylbutanoate (CAS: 53840-29-2)

Strategic Overview & Application Context

Ethyl 4-chloro-2,2-dimethylbutanoate is a highly versatile, bifunctional aliphatic building block. Its structural architecture—featuring a sterically hindered gem-dimethyl ester paired with a terminal primary alkyl chloride—makes it an invaluable intermediate in complex molecule synthesis. It is prominently utilized in the divergent total synthesis of Yaequinolone-related natural products[1] and serves as a critical linker moiety in the development of conjugated poly(ADP-ribose) polymerase (PARP) inhibitors for DNA damage response targeting[2].

The primary synthetic challenge in generating this molecule lies in preventing self-condensation (Claisen condensation) of the ester while ensuring strictly regioselective mono-alkylation.

Mechanistic Rationale & Experimental Causality

To achieve high yields and absolute regiocontrol, the synthesis relies on the kinetic deprotonation of ethyl isobutyrate followed by an SN​2 substitution[1].

  • Kinetic Enolate Formation: Lithium diisopropylamide (LDA) is utilized as a non-nucleophilic, sterically hindered strong base. By conducting the deprotonation at strictly −78∘C , the reaction remains under kinetic control, quantitatively generating the ester enolate without risking nucleophilic acyl substitution[1].

  • Regioselective Alkylation (The Leaving Group Dichotomy): The electrophile, 1-bromo-2-chloroethane, possesses two potential leaving groups. Bromide is a significantly better leaving group than chloride due to its larger atomic radius and higher polarizability, which stabilizes the developing negative charge in the SN​2 transition state. Consequently, the enolate exclusively attacks the carbon bearing the bromine atom, preserving the terminal chlorine for downstream cross-coupling or amination reactions[1].

G N1 Ethyl isobutyrate in anhydrous THF N2 LDA Addition (-78 °C, 0.5 h) N1->N2 N3 Enolate Formation (Stir 2 h at -78 °C) N2->N3 Deprotonation N4 1-bromo-2-chloroethane Addition N3->N4 N5 Alkylation (Warm to RT, Overnight) N4->N5 SN2 Substitution N6 Quench & Extract (NH4Cl / EtOAc) N5->N6 N7 Purification (Flash Chromatography) N6->N7 N8 Ethyl 4-chloro-2,2-dimethylbutanoate (82% Yield) N7->N8 Isolation

Workflow for the synthesis of Ethyl 4-chloro-2,2-dimethylbutanoate.

Quantitative Reagent Matrix

The following stoichiometric ratios are optimized to ensure complete conversion while suppressing dialkylation. An excess of the dihaloalkane is critical to drive the reaction forward and prevent the enolate from acting as a base toward the newly formed product[1].

Reagent / MaterialRoleEquivalentsAmount (Scale Example)Concentration / Notes
Ethyl isobutyrate Starting Material1.0 equiv4.84 g (41.7 mmol)Must be anhydrous
Lithium diisopropylamide (LDA) Base1.2 equiv50.0 mmolFreshly prepared or titrated
1-Bromo-2-chloroethane Electrophile2.4 equiv14.34 g (100 mmol)Excess prevents dialkylation
Tetrahydrofuran (THF) SolventN/A40 mLAnhydrous, distilled over Na/benzophenone
Ammonium Chloride ( NH4​Cl ) Quenching AgentN/AAs neededSaturated aqueous solution
Ethyl Acetate (EtOAc) Extraction SolventN/AAs neededACS Grade

Execution Protocol

Note: This procedure involves air- and moisture-sensitive intermediates. All glassware must be flame-dried under vacuum and purged with high-purity Nitrogen ( N2​ ) or Argon prior to use. The target compound is a known skin, eye, and respiratory irritant (H315, H319, H335); handle exclusively in a certified fume hood with appropriate PPE[3].

Step 1: System Preparation & Deprotonation

  • Equip a flame-dried Schlenk flask with a magnetic stir bar and a rubber septum. Purge the system with N2​ .

  • Charge the flask with ethyl isobutyrate (4.84 g, 41.7 mmol) and anhydrous THF (40 mL)[1].

  • Submerge the reaction flask in a dry ice/acetone bath to achieve an internal temperature of −78∘C .

  • In a separate, identically prepared flask, prepare or titrate LDA (50 mmol, 1.2 equiv).

  • Transfer the LDA solution dropwise to the substrate flask via cannula over a period of 30 minutes. Causality: Slow addition prevents localized heating and suppresses side reactions[1].

  • Maintain the reaction mixture at −78∘C and stir for exactly 2 hours to ensure complete enolate formation[1].

Step 2: Electrophilic Substitution

  • To the −78∘C enolate solution, add 1-bromo-2-chloroethane (14.34 g, 100 mmol, 2.4 equiv) dropwise via syringe[1].

  • Remove the dry ice/acetone bath. Allow the reaction mixture to slowly warm to room temperature ( 20−25∘C ) naturally.

  • Stir the mixture overnight (approx. 14-16 hours) under a continuous N2​ atmosphere to drive the SN​2 reaction to completion[1].

Step 3: Workup & Isolation

  • Quench the reaction by carefully adding saturated aqueous NH4​Cl solution. Causality: The mild acidity neutralizes any unreacted LDA and protonates trace unreacted enolate without hydrolyzing the ester product[1].

  • Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with EtOAc ( 3×50mL )[1].

  • Combine the organic extracts and wash with brine (saturated NaCl) to remove residual water and inorganic salts.

  • Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate the filtrate in vacuo using a rotary evaporator[1].

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Utilize a gradient eluent system of Petroleum Ether (PE) to Diethyl Ether ( Et2​O ), starting at a ratio of 100:1 and increasing polarity to 50:1[1].

  • Pool the product-containing fractions (monitored via TLC) and evaporate the solvent to yield Ethyl 4-chloro-2,2-dimethylbutanoate as a colorless oil (Typical yield: ~6.10 g, 82%)[1].

Self-Validating System: Analytical Characterization

To confirm the success of the synthesis and the purity of the isolated compound, Nuclear Magnetic Resonance (NMR) spectroscopy is required. The protocol is considered validated if the obtained spectra match the following benchmark data[1]:

  • 1 H NMR (400 MHz, CDCl3​ ):

    • δ 4.16 (q, J = 7.1 Hz, 2H) — Corresponds to the −CH2​− of the ethyl ester group.

    • δ 3.57–3.48 (m, 2H) — Corresponds to the −CH2​−Cl terminal group.

    • δ 2.12–2.03 (m, 2H) — Corresponds to the internal −CH2​− aliphatic spacer.

    • δ 1.28 (t, J = 7.1 Hz, 3H) — Corresponds to the −CH3​ of the ethyl ester group.

    • δ 1.24 (s, 6H) — Corresponds to the gem-dimethyl groups adjacent to the carbonyl.

References

  • Divergent Total Syntheses of Yaequinolone-Related Natural Products by Late-Stage C–H Olefination. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Conjugated inhibitors of dna damage response. Google Patents (WO2021041964A1).
  • Ethyl 4-chloro-2,2-dimethylbutanoate | C8H15ClO2 | CID 10797430 - PubChem. National Institutes of Health (NIH). Available at:[Link]

Sources

Application

Application Note: Synthesis and Utilization of the Grignard Reagent Derived from Ethyl 4-chloro-2,2-dimethylbutanoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale The generation of Grignard reagents from alkyl halides that contain highly electrophilic function...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The generation of Grignard reagents from alkyl halides that contain highly electrophilic functional groups (such as esters) presents a classic chemoselectivity paradox. Typically, the highly nucleophilic organomagnesium species will rapidly undergo intermolecular or intramolecular self-condensation with the ester moiety, leading to oligomerization or the formation of cyclic tertiary alcohols.

However, Ethyl 4-chloro-2,2-dimethylbutanoate [1] presents a unique structural opportunity to bypass this limitation through kinetic control and steric shielding. When utilized as an intermediate in complex total syntheses (such as Yaequinolone-related natural products), researchers often reduce or protect the ester prior to Grignard formation[2]. Yet, direct Grignard formation is achievable if the following mechanistic causalities are leveraged:

  • Steric Shielding (The Neopentyl Effect): The ester carbonyl is adjacent to a quaternary carbon (C2, bearing two methyl groups). This massive steric bulk severely restricts the Bürgi-Dunitz approach angle required for intermolecular nucleophilic attack[3].

  • Ring Strain Kinetics: Intramolecular attack of the C4-Grignard onto the C1-ester would require the formation of a highly strained four-membered cyclobutanone intermediate. According to thermodynamic constraints, this cyclization is kinetically sluggish.

  • LiCl-Mediated Surface Activation: Alkyl chlorides are notoriously unreactive toward standard magnesium turnings, usually requiring elevated temperatures that would degrade the ester. By employing Knochel's LiCl-activation methodology[4], the addition of anhydrous LiCl solubilizes the forming Grignard reagent as an RMgCl·LiCl complex[5]. This prevents the passivation of the magnesium surface, allowing the insertion to proceed smoothly at 0 °C to 10 °C—temperatures low enough to preserve the sterically hindered ester.

Physicochemical & Kinetic Data

To illustrate the protective effect of the 2,2-dimethyl substitution, Table 1 summarizes the relative half-lives of ester-containing Grignard reagents before self-condensation occurs at 0 °C.

SubstrateStructural FeatureRelative Half-Life (t½)Primary Degradation Pathway
Ethyl 4-chlorobutanoate Unhindered linear ester< 5 minutesRapid intermolecular condensation / Polymerization
Ethyl 4-chloro-2-methylbutanoate Mono- α -branched~ 20 minutesIntermolecular condensation
Ethyl 4-chloro-2,2-dimethylbutanoate Di- α -branched (Neopentyl) > 4 hours Stable; slow oligomerization

Table 1: Relative stability of ester-containing alkylmagnesium chlorides at 0 °C in THF.

Experimental Protocols

Note: This protocol is a self-validating system. Visual milestones (gas evolution, color changes) are included to ensure the researcher can validate the reaction's progress in real-time.

Protocol A: Preparation of LiCl-Activated Magnesium
  • Drying: Add magnesium turnings (1.5 equiv, 15.0 mmol) and anhydrous LiCl (1.5 equiv, 15.0 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar. Heat the flask under high vacuum (0.1 mbar) at 150 °C for 30 minutes using a heat gun to remove trace moisture.

  • Cooling & Solvent Addition: Allow the flask to cool to room temperature under a positive argon atmosphere. Add anhydrous THF (10 mL).

  • Chemical Activation: Add 1,2-dibromoethane (5 mol%) or DIBAL-H (0.1 mL of a 1.0 M solution in THF).

    • Validation Check: If using 1,2-dibromoethane, observe the evolution of ethylene gas bubbles and a slight temperature increase, confirming the activation of the Mg surface. Stir for 15 minutes.

Protocol B: Direct Magnesium Insertion
  • Temperature Control: Cool the activated Mg/LiCl suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve Ethyl 4-chloro-2,2-dimethylbutanoate (1.0 equiv, 10.0 mmol)[1] in anhydrous THF (5 mL). Add this solution dropwise to the Mg suspension over 20 minutes.

  • Grignard Formation: Maintain the temperature between 0 °C and 10 °C. Stir for 2 hours.

    • Validation Check: The solution should turn from clear to pale gray/brownish, and the magnesium turnings will visibly diminish in size.

  • Titration: Titrate the resulting Grignard reagent (RMgCl·LiCl) against iodine in a saturated solution of LiCl in THF to determine the exact molarity before downstream use.

Protocol C: Electrophilic Trapping (Example: Benzaldehyde)
  • Reaction: Cool the freshly prepared Grignard solution to -20 °C. Add benzaldehyde (0.9 equiv, 9.0 mmol) dropwise to prevent thermal spikes.

  • Quenching: Stir for 1 hour, then quench carefully with saturated aqueous NH₄Cl (10 mL).

  • Workup: Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to yield the functionalized product.

Workflow & Mechanistic Diagrams

Mechanism Substrate Ethyl 4-chloro-2,2-dimethylbutanoate Grignard ClMg-CH2-CH2-C(CH3)2-COOEt (Metallo-Ester Intermediate) Substrate->Grignard Rapid Insertion (0 °C) Mg Mg(0) / LiCl (Kinetic Activation) Mg->Grignard Promotes Inter Intermolecular Attack (Blocked by 2,2-Dimethyl) Grignard->Inter Steric Shielding Intra Intramolecular Attack (Disfavored 4-Membered Ring) Grignard->Intra Ring Strain

Mechanistic rationale for the kinetic stability of the sterically hindered Grignard reagent.

Workflow Step1 1. Dry Mg Turnings + LiCl (Flame-dried Schlenk flask) Step2 2. Add DIBAL-H or 1,2-Dibromoethane (Surface Activation) Step1->Step2 Argon Atmosphere Step3 3. Dropwise addition of Alkyl Chloride (THF, 0 °C to 10 °C) Step2->Step3 15 min stirring Step4 4. Transmetalation or Direct Trapping (e.g., Aldehyde/Ketone addition) Step3->Step4 Grignard Formation (1-2 hours)

Step-by-step workflow for the LiCl-mediated formation and trapping of the Grignard reagent.

References

  • Title: Divergent Total Syntheses of Yaequinolone-Related Natural Products by Late-Stage C–H Olefination Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Advances in LiCl-Promoted Preparation of Polyfunctional Grignard Reagents and the Applications Source: Chinese Journal of Organic Chemistry URL: [Link]

  • Title: Exposing the hidden complexity of stoichiometric and catalytic metathesis reactions by elucidation of Mg-Zn hybrids Source: National Institutes of Health (PMC) URL: [Link]

Sources

Method

Catalytic Esterification Protocols for Sterically Hindered Aliphatic Acids: 4-Chloro-2,2-dimethylbutanoic Acid

Application Note & Methodological Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary 4-Chloro-2,2-dimethylbutanoic acid (CAS: 1849383-03-4) is a highly va...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

4-Chloro-2,2-dimethylbutanoic acid (CAS: 1849383-03-4) is a highly valuable aliphatic building block used in the synthesis of lipid modulators, iodinated contrast agents, and complex active pharmaceutical ingredients (APIs) 1. However, esterifying this molecule presents significant synthetic challenges due to the extreme steric hindrance at the α -carbon and the chemical sensitivity of the C4-alkyl chloride moiety.

This application note provides field-proven, self-validating protocols to achieve high-yield esterification of 4-chloro-2,2-dimethylbutanoic acid using advanced catalytic activation strategies, specifically bypassing the limitations of traditional Fischer-Speier esterification.

Mechanistic Challenges & Reaction Causality

To design an effective synthesis, we must first analyze the structural bottlenecks of the substrate:

  • The Gem-Dimethyl Steric Shield: The α,α -dimethyl substitution pattern creates a dense steric shield around the carbonyl carbon. Under standard acid-catalyzed conditions (e.g., refluxing alcohol with H2​SO4​ ), the rate of nucleophilic attack by the alcohol is drastically retarded, leading to stalled reactions and poor yields.

  • The Thorpe-Ingold Lactonization Risk (Critical Insight): The gem-dimethyl group induces a strong Thorpe-Ingold effect, compressing the internal bond angles. If the carboxylic acid is deprotonated and left unactivated in the presence of a base, the carboxylate oxygen will rapidly attack the C4 position via an intramolecular SN​2 mechanism. This displaces the primary chloride to form 3,3-dimethyldihydrofuran-2(3H)-one (a γ -lactone).

The Solution: To prevent lactonization and overcome steric bulk, rapid electrophilic activation of the carbonyl carbon is mandatory. We employ two distinct catalytic pathways: DMAP-catalyzed Steglich Esterification 2 and DMF-catalyzed Acyl Chloride Formation 3.

DMAP-Catalyzed Steglich Esterification

In this pathway, 4-dimethylaminopyridine (DMAP) acts as a highly nucleophilic acyl transfer catalyst. It attacks the transient O-acylisourea intermediate faster than the alcohol can, forming a highly electrophilic, unhindered acylpyridinium active ester that readily accepts bulky alcohols.

Steglich A 4-Chloro-2,2-dimethyl- butanoic Acid + EDC B O-Acylisourea Intermediate A->B Activation C Acylpyridinium Active Ester B->C + DMAP (Fast) D Target Ester + Soluble Urea C->D + R-OH (Nucleophilic Attack)

Figure 1: DMAP-catalyzed Steglich esterification overcoming α -steric hindrance.

DMF-Catalyzed Acyl Chloride Synthesis

For highly robust or less complex alcohols, converting the acid to an acyl chloride is highly efficient. Dimethylformamide (DMF) acts as a catalyst by reacting with oxalyl chloride to generate the Vilsmeier-Haack reagent, which rapidly activates the hindered acid.

DMF_Cat A Oxalyl Chloride + DMF (Cat.) B Vilsmeier-Haack Reagent A->B Activation C Acyl Chloride Intermediate B->C + Hindered Acid (- CO2, - CO) D Target Ester + HCl Salt C->D + R-OH / Et3N (Esterification)

Figure 2: DMF-catalyzed acyl chloride generation and esterification workflow.

Experimental Protocols

Protocol A: EDC/DMAP-Catalyzed Steglich Esterification

Best for: Acid-sensitive alcohols, complex APIs, and avoiding harsh conditions.

Materials (10.0 mmol scale):

  • 4-Chloro-2,2-dimethylbutanoic acid: 1.51 g (10.0 mmol, 1.0 eq)

  • Target Alcohol: 11.0 mmol (1.1 eq)

  • EDC·HCl: 2.30 g (12.0 mmol, 1.2 eq)

  • DMAP: 122 mg (1.0 mmol, 0.1 eq)

  • Anhydrous Dichloromethane (DCM): 25 mL

Step-by-Step Procedure:

  • Initialization: Dissolve the acid, target alcohol, and DMAP in 25 mL of anhydrous DCM under an inert nitrogen atmosphere.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice bath. (Causality: Cooling minimizes the exothermic degradation of the O-acylisourea intermediate into an unreactive N-acylurea).

  • Activation: Add EDC·HCl portion-wise over 5 minutes. (Causality: EDC·HCl is utilized over DCC because its byproduct, 1-[3-(dimethylamino)propyl]-3-ethylurea, is highly water-soluble, eliminating the need for tedious column chromatography).

  • Propagation: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature. Stir for an additional 4–12 hours depending on the alcohol's steric bulk.

  • Validation Checkpoint 1 (Reaction Progress): Spot the reaction mixture on a TLC plate (Hexanes/EtOAc 4:1). Stain with Bromocresol Green. The starting carboxylic acid will appear as a bright yellow spot. Complete disappearance of this spot validates full conversion.

  • Workup & Isolation: Quench the reaction with 20 mL of saturated aqueous NH4​Cl . Extract with DCM (2 x 20 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove DMAP and the EDC-urea byproduct, followed by saturated NaHCO3​ (20 mL) and brine (20 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: DMF-Catalyzed Acyl Chloride Method

Best for: Robust alcohols, scale-up synthesis, and maximizing atom economy.

Materials (10.0 mmol scale):

  • 4-Chloro-2,2-dimethylbutanoic acid: 1.51 g (10.0 mmol, 1.0 eq)

  • Oxalyl Chloride: 1.03 mL (12.0 mmol, 1.2 eq)

  • N,N-Dimethylformamide (DMF): 38 µL (0.5 mmol, 0.05 eq)

  • Target Alcohol: 11.0 mmol (1.1 eq)

  • Triethylamine ( Et3​N ): 2.8 mL (20.0 mmol, 2.0 eq)

  • Anhydrous DCM: 35 mL total

Step-by-Step Procedure:

  • Activation: Dissolve the acid in 20 mL anhydrous DCM. Add the catalytic DMF. Cool to 0 °C.

  • Chlorination: Dropwise, add oxalyl chloride via syringe. (Causality: Oxalyl chloride is preferred over thionyl chloride because its byproducts— CO , CO2​ , and HCl —are entirely gaseous, driving the equilibrium forward without leaving liquid residues).

  • Validation Checkpoint 2 (Gas Evolution): Vigorous bubbling will be observed. The formation of the acyl chloride is complete when gas evolution ceases entirely (typically 1–2 hours at room temperature).

  • Concentration: Briefly concentrate the mixture under vacuum to remove any unreacted oxalyl chloride, yielding the crude acyl chloride. Redissolve in 15 mL anhydrous DCM and cool to 0 °C.

  • Esterification: Slowly add a pre-mixed solution of the target alcohol and Et3​N in DCM. Stir for 2 hours at room temperature.

  • Workup: Wash the organic layer with water (20 mL), 1M HCl (20 mL), and brine (20 mL). Dry over Na2​SO4​ and concentrate.

Quantitative Data Summary

The following table summarizes the performance metrics of various catalytic esterification methods applied to 4-chloro-2,2-dimethylbutanoic acid:

MethodCatalyst SystemReagents & SolventTempTypical YieldBest Application Profile
Steglich DMAP (0.1–1.0 eq)EDC·HCl, DCM0 °C to RT75–90%Acid-sensitive alcohols, primary/secondary alcohols
Acyl Chloride DMF (0.05 eq)Oxalyl Chloride, Et3​N 0 °C to RT85–95%Robust alcohols, large-scale industrial synthesis
Yamaguchi 4DMAP (2.0 eq)TCBC, Et3​N , TolueneRT to 80 °C70–85%Highly hindered or complex tertiary alcohols
Fischer H2​SO4​ (0.1 eq)Excess AlcoholReflux< 40%Not recommended (High risk of degradation/lactonization)

Quality Control & Analytical Validation

To ensure the integrity of the synthesized ester and confirm the absence of side reactions, utilize the following analytical markers:

  • 1H NMR ( CDCl3​ ) Markers:

    • The gem-dimethyl protons of the starting acid typically appear as a sharp singlet around δ 1.25 ppm. Upon esterification, this singlet will shift slightly depending on the shielding cone of the esterified alcohol.

    • The C4 methylene protons ( −CH2​−Cl ) appear as a distinct triplet around δ 3.55 ppm. Ensure this triplet remains intact; its disappearance indicates unwanted elimination or substitution.

  • Validation Checkpoint 3 (Lactone Absence): Carefully inspect the NMR spectrum for downfield shifts characteristic of ring protons. The presence of signals corresponding to 3,3-dimethyldihydrofuran-2(3H)-one indicates that the activation step was too slow, allowing the Thorpe-Ingold-driven intramolecular cyclization to occur.

  • GC-MS / LC-MS: The monoisotopic mass of the parent acid is 150.04 Da. Look for the expected M+ or [M+H]+ peak of the target ester. Ensure no peak corresponding to the lactone ( m/z 114) is present in the chromatogram.

References

  • PubChemLite. 4-chloro-2,2-dimethylbutanoic acid (C6H11ClO2). Université du Luxembourg.
  • BenchChem.
  • Royal Society of Chemistry.
  • Frontiers in Chemistry. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.

Sources

Application

Preparation of aliphatic esters using Ethyl 4-chloro-2,2-dimethylbutanoate

Application Note: Advanced Synthesis of Complex Aliphatic Esters Using Ethyl 4-chloro-2,2-dimethylbutanoate Executive Summary Ethyl 4-chloro-2,2-dimethylbutanoate (CAS: 53840-29-2) is a highly versatile, bifunctional ali...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis of Complex Aliphatic Esters Using Ethyl 4-chloro-2,2-dimethylbutanoate

Executive Summary

Ethyl 4-chloro-2,2-dimethylbutanoate (CAS: 53840-29-2) is a highly versatile, bifunctional aliphatic building block. Its unique structural architecture—featuring a primary alkyl chloride and a sterically hindered ethyl ester—enables orthogonal reactivity. This Application Note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for utilizing this compound to prepare complex aliphatic esters via two primary pathways: nucleophilic substitution ( SN​2 ) and Grignard formation followed by electrophilic trapping.

Structural Rationale & Mechanistic Insights

As a Senior Application Scientist, it is critical to understand why a building block behaves the way it does before deploying it in a multi-step synthesis. The synthetic utility of ethyl 4-chloro-2,2-dimethylbutanoate is entirely dictated by the gem-dimethyl group at the C2 position.

  • Steric Shielding: The bulky 2,2-dimethyl moiety acts as a physical barrier, severely restricting the approach of nucleophiles to the ester carbonyl. This prevents unwanted side reactions such as intramolecular cyclization (lactonization) or intermolecular self-condensation.

  • Orthogonal Reactivity: While the ester is protected, the primary chloride at C4 remains highly accessible. It can undergo facile SN​2 displacement with various nucleophiles (e.g., azides, amines, alkoxides).

  • Grignard Stability: When reacted with magnesium, the resulting Grignard reagent (ethyl 4-magnesiochloro-2,2-dimethylbutanoate) is remarkably stable against self-attack due to the shielded ester. This allows it to act as a potent nucleophile against external electrophiles, as demonstrated in the [1].

G cluster_0 Structural Features of Ethyl 4-chloro-2,2-dimethylbutanoate N1 C4 Primary Chloride R1 Accessible for SN2 & Mg Insertion N1->R1 N2 C2 gem-Dimethyl Group R2 Steric Shielding N2->R2 N3 C1 Ethyl Ester R3 Protected from Nucleophilic Attack N3->R3 R2->N3 Prevents attack on

Mechanistic rationale for orthogonal reactivity due to steric shielding.

Pathway A: Nucleophilic Substitution (Azidation to Amine Precursors)

Causality & Experimental Design: The conversion of the primary chloride to an azide is a classic SN​2 reaction. Using a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is an intentional choice: it poorly solvates the azide anion, thereby increasing its nucleophilicity and accelerating the displacement of the chloride. Despite the elevated temperature required (70 °C), the sterically hindered ester remains completely intact, as detailed in patent literature for [2].

Self-Validating Protocol: Synthesis of Ethyl 4-azido-2,2-dimethylbutanoate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-chloro-2,2-dimethylbutanoate (4.85 g, 27 mmol, 1.0 equiv) in anhydrous DMSO (50 mL) to achieve a 0.54 M final concentration.

  • Reagent Addition: Add sodium azide ( NaN3​ ) (2.28 g, 35 mmol, 1.3 equiv) in one portion.

  • Thermal Activation: Stir the mixture behind a blast shield (mandatory safety precaution when heating azides) at 70 °C for 18 hours.

  • Aqueous Quench & Extraction: Cool the reaction to ambient temperature. Dilute with EtOAc (200 mL) and H2​O (100 mL). The large volume of water is critical to partition the DMSO into the aqueous layer.

  • Phase Separation: Separate the organic phase. Wash the organic phase sequentially with H2​O (3 x 100 mL) and brine (100 mL). Insight: The triple water wash is specifically designed to remove all residual DMSO, which would otherwise co-elute and complicate downstream purification.

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • System Validation:

    • In-Process: Perform TLC (Hexanes/EtOAc). The azide product will elute slightly faster (less polar) than the starting chloride.

    • Post-Isolation: Validate via FT-IR spectroscopy. The appearance of a strong, characteristic asymmetric azide stretch at ~2100 cm⁻¹, coupled with the retention of the ester carbonyl stretch at ~1735 cm⁻¹, confirms successful substitution without ester hydrolysis.

Pathway B: Grignard Formation and Electrophilic Trapping

Causality & Experimental Design: Magnesium insertion into the C-Cl bond generates a highly nucleophilic carbanion equivalent at C4. In unhindered systems, this would immediately attack the ester of a neighboring molecule, leading to polymerization. Here, the gem-dimethyl group prevents self-condensation. Trapping this intermediate with an electrophile allows for rapid carbon chain elongation, yielding heavily functionalized aliphatic esters [1].

Self-Validating Protocol: Synthesis of Elongated Aliphatic Esters

  • Grignard Initiation: In a flame-dried Schlenk flask under an N2​ atmosphere, add magnesium turnings (1.5 equiv) and a single crystal of iodine (catalyst) in anhydrous THF.

  • Halide Addition: Slowly add a solution of ethyl 4-chloro-2,2-dimethylbutanoate (1.0 equiv) in THF. Gently warm the flask with a heat gun to initiate the reaction.

  • Maturation: Stir at room temperature for 2 hours.

    • Validation Check: The reaction is self-validating when the brown iodine color fades to a cloudy, grayish mixture, accompanied by a gentle exotherm and the near-total consumption of the magnesium turnings.

  • Electrophile Trapping: Transfer the freshly prepared Grignard reagent via cannula to a separate flask cooled to 0 °C. Add the target electrophile (e.g., an enone like but-3-en-2-one, 2.0 equiv) dropwise. Stir at 0 °C for 1 hour.

  • Quenching & Extraction: Quench the reaction carefully by adding saturated aqueous NH4​Cl solution. Extract the aqueous layer with EtOAc (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over Na2​SO4​ , and evaporate in vacuo. Purify via flash column chromatography.

  • System Validation: Validate the final elongated ester via 1 H NMR. The diagnostic ethyl ester quartet at δ 4.16 ppm ( J = 7.1 Hz, 2H) and the gem-dimethyl singlet at δ 1.24 ppm (6H) must remain intact, alongside new signals corresponding to the electrophile adduct.

Quantitative Reaction Parameters

The following table summarizes the optimized reaction parameters for both pathways to ensure reproducibility and high yields.

Reaction PathwayReagents / ConditionsConcentrationTime / TempExpected YieldPrimary Validation Method
A: Azidation NaN3​ (1.3 eq), DMSO0.54 M18 h / 70 °C>85%FT-IR (~2100 cm⁻¹), TLC
B: Grignard Formation Mg (1.5 eq), I2​ (cat.), THF0.50 M2 h / 25 °CQuantitative (in situ)Visual (Mg consumption)
B: Electrophilic Trapping Electrophile (2.0 eq), THF0.25 M1 h / 0 °C60–82% 1 H NMR ( δ 4.16, 1.24 ppm)

Divergent Synthetic Workflows

G A Ethyl 4-chloro-2,2- dimethylbutanoate B Ethyl 4-azido-2,2- dimethylbutanoate A->B NaN3, DMSO 70 °C, 18h (SN2) C Ethyl 4-magnesiochloro- 2,2-dimethylbutanoate A->C Mg turnings, THF 25 °C, 2h (Insertion) D Elongated Complex Aliphatic Ester C->D Electrophile (e.g., Enone) 0 °C, 1h (Trapping)

Divergent synthetic pathways utilizing Ethyl 4-chloro-2,2-dimethylbutanoate.

References

  • Jia, W.-L., et al. "Divergent Total Syntheses of Yaequinolone-Related Natural Products by Late-Stage C–H Olefination." The Journal of Organic Chemistry, 2021, 86(9), 6259–6277. URL:[Link]

  • Wang, E., et al. "Conjugated inhibitors of dna damage response." WIPO Patent WO2021041964A1, 2021.
Method

Application Notes &amp; Protocols: In Vitro Profiling of Ethyl 4-chloro-2,2-dimethylbutanoate Derivatives

Introduction: A Versatile Scaffold for Drug Discovery Ethyl 4-chloro-2,2-dimethylbutanoate is a chemical intermediate whose structure presents multiple opportunities for synthetic modification.[1][2][3] The presence of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Scaffold for Drug Discovery

Ethyl 4-chloro-2,2-dimethylbutanoate is a chemical intermediate whose structure presents multiple opportunities for synthetic modification.[1][2][3] The presence of an ester and a reactive chloro-alkyl group makes it a versatile scaffold for the generation of novel derivatives. While this specific parent compound is primarily a building block, its derivatives, particularly those incorporating heterocyclic rings or other pharmacophores, hold significant potential for therapeutic applications. The modification of core structures to create ester derivatives has been a fruitful strategy in developing compounds with enhanced biological activity.[4][5]

This guide provides a comprehensive overview of robust in vitro assays and detailed protocols for characterizing the biological activity of novel compounds derived from scaffolds like Ethyl 4-chloro-2,2-dimethylbutanoate. We will focus on three primary areas of investigation where such small molecules often show promise: anticancer, anti-inflammatory, and antimicrobial activities. The methodologies described herein are fundamental to the early stages of drug discovery and are designed to provide reliable, reproducible data for lead compound identification and optimization.[6]

Section 1: Anticancer Applications

The search for novel anticancer agents is a cornerstone of medicinal chemistry. Synthetic compounds, including ester derivatives and those bearing heterocyclic moieties like triazoles or thiazoles, are frequently evaluated for their ability to inhibit cancer cell growth and induce apoptosis.[7][8][9] The primary goal of initial in vitro screening is to determine a compound's cytotoxicity against various cancer cell lines and to begin elucidating its mechanism of action.[6][10]

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12] In viable cells, mitochondrial reductase enzymes convert the yellow MTT tetrazolium salt into purple formazan crystals, the amount of which is directly proportional to the number of living cells.[13]

Principle of the Assay This protocol measures the reduction in cell viability following treatment with a test compound. The primary endpoint is the IC50 value, the concentration of the compound that inhibits 50% of cell growth or viability.[14] A low IC50 value indicates high potency.

Experimental Protocol

  • Cell Seeding:

    • Harvest and count cells from a logarithmic growth phase culture (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma).

    • Dilute the cell suspension to an optimal seeding density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium per well of a 96-well plate.

    • Scientist's Note: The optimal seeding density is crucial and should be determined empirically for each cell line to ensure they remain in an exponential growth phase throughout the experiment.[6]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a concentrated stock solution of the test derivative in a suitable solvent, such as DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment (cells only) control.[11]

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).[13]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Data Acquisition:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the crystals.[13]

    • Gently mix on a plate shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.[13]

Data Presentation Summarize the IC50 values in a structured table for clear comparison across different cell lines.

Derivative IDCancer Cell LineIncubation Time (hours)IC50 (µM)
E4CDB-Tz-01A549 (Lung)4812.5
E4CDB-Tz-01MCF-7 (Breast)4825.1
E4CDB-Tz-01HCT116 (Colon)488.9
E4CDB-Im-02A549 (Lung)485.2
E4CDB-Im-02MCF-7 (Breast)489.8
E4CDB-Im-02HCT116 (Colon)484.1
DoxorubicinA549 (Lung)480.8

Table 1: Example cytotoxicity data for hypothetical Ethyl 4-chloro-2,2-dimethylbutanoate derivatives compared to a positive control (Doxorubicin).

Visualization: Cytotoxicity Screening Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Culture & Harvest Cancer Cell Lines C 3. Seed Cells in 96-Well Plate A->C B 2. Prepare Serial Dilutions of Test Compound D 4. Treat Cells (e.g., 48h) B->D C->D E 5. Add MTT Reagent (Incubate 2-4h) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate % Viability & Plot Dose-Response G->H I 9. Determine IC50 Value H->I

Caption: Workflow for in vitro cytotoxicity screening.

Mechanism of Action: Apoptosis Induction

Many effective anticancer agents work by inducing programmed cell death, or apoptosis.[9] A positive result in a cytotoxicity screen is often followed by assays to determine if apoptosis is the mechanism of cell death. The Bcl-2 family of proteins are key regulators of this process, with anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. A shift in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.[7]

Visualization: Simplified Apoptosis Signaling Pathway

G A Anticancer Derivative B Bcl-2 (Anti-apoptotic) Inhibited A->B C Bax (Pro-apoptotic) Upregulated A->C D Mitochondrial Disruption B->D C->D E Caspase Activation D->E F Apoptosis E->F

Caption: Apoptosis induction via Bcl-2 family modulation.

Section 2: Anti-inflammatory Applications

Chronic inflammation is implicated in a wide range of diseases.[15] The development of new anti-inflammatory agents is crucial. In vitro assays are used to screen compounds for their ability to inhibit key inflammatory mediators and pathways, such as the production of nitric oxide (NO) by macrophages or the activity of cyclooxygenase (COX) enzymes.[16][17][18]

Protocol 2: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).[16] Murine macrophage cell lines like RAW 264.7 are commonly used. NO production is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Principle of the Assay LPS, a component of gram-negative bacteria, stimulates macrophages to produce NO via the enzyme inducible nitric oxide synthase (iNOS).[17] An effective anti-inflammatory compound will inhibit this process, leading to a reduction in nitrite levels in the culture medium.

Experimental Protocol

  • Cell Seeding:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[16]

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test derivative for 1 hour. Include a vehicle control.

    • Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL). Include an unstimulated control group (cells + medium only) and an LPS-only control group.

    • Incubate the plate for 24 hours at 37°C.

  • Sample Collection and Griess Reaction:

    • After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[16]

    • Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in culture medium.

    • Add 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well containing supernatant and standards.

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.

    • Determine the percentage inhibition of NO production relative to the LPS-only control.

Visualization: LPS-Induced NO Production Pathway

G cluster_cell Macrophage (e.g., RAW 264.7) B NF-κB Activation C iNOS Gene Transcription B->C D iNOS Protein C->D F Nitric Oxide (NO) D->F E L-Arginine E->D A LPS Stimulation A->B G Derivative G->B Inhibits

Caption: Inhibition of the LPS-induced NO production pathway.

Section 3: Antimicrobial Applications

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties.[19][20] In vitro screening is the first step to identify compounds that can inhibit the growth of pathogenic microbes.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.

Principle of the Assay A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed by visual inspection for turbidity or by using a metabolic indicator dye.[20]

Experimental Protocol

  • Preparation of Inoculum:

    • Culture a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution:

    • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the test compound stock solution (at twice the highest desired concentration) to the first well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard 100 µL from the last well.[19]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria + broth, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound in which there is no visible growth.

    • Optionally, add a viability indicator like resazurin to aid in determining the endpoint.[20]

Data Presentation

Derivative IDOrganismMIC (µg/mL)
E4CDB-Qn-03Staphylococcus aureus16
E4CDB-Qn-03Escherichia coli32
E4CDB-Qn-03Candida albicans64
CiprofloxacinStaphylococcus aureus1
CiprofloxacinEscherichia coli0.5

Table 2: Example MIC data for a hypothetical derivative against bacterial and fungal strains, with a standard antibiotic for comparison.

Visualization: Broth Microdilution Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare 2-fold Serial Dilutions of Compound C 3. Add Inoculum to All Wells A->C B 2. Prepare Standardized Bacterial Inoculum B->C D 4. Incubate Plate (e.g., 18-24h) C->D E 5. Visually Inspect for Turbidity (Growth) D->E F 6. Identify Lowest Concentration with No Growth E->F G 7. Record MIC Value F->G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 4-chloro-2,2-dimethylbutanoate

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield bottlenecks during the synthesis of sterically hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield bottlenecks during the synthesis of sterically hindered aliphatic esters.

The synthesis of Ethyl 4-chloro-2,2-dimethylbutanoate via the alkylation of ethyl isobutyrate is a classic example of a reaction where kinetic control, steric hindrance, and chemoselectivity strictly govern the outcome. This guide provides an in-depth mechanistic breakdown, troubleshooting FAQs, and a self-validating experimental protocol to help you maximize your reaction yield .

Mechanistic Overview & Reaction Logic

The reaction relies on the quantitative deprotonation of ethyl isobutyrate using a strong, non-nucleophilic base (Lithium diisopropylamide, LDA) to form a tertiary lithium enolate. This enolate then acts as a nucleophile in an SN2 reaction with 1-bromo-2-chloroethane.

Because the tertiary enolate is highly sterically hindered, its nucleophilicity is reduced, increasing its propensity to act as a base. This leads to a competing E2 elimination of the electrophile, generating volatile vinyl chloride and lithium bromide. Understanding this logical relationship is critical for optimizing the reaction parameters.

MechanisticPathway Ester Ethyl isobutyrate (Substrate) Enolate Lithium Enolate (Nucleophile) Ester->Enolate Deprotonation LDA LDA / THF -78 °C LDA->Enolate Base Product Ethyl 4-chloro-2,2-dimethylbutanoate (Target Product) Enolate->Product SN2 Alkylation SideProduct Vinyl Chloride + LiBr (Elimination Byproduct) Enolate->SideProduct Acts as Base (Steric Hindrance) Electrophile 1-bromo-2-chloroethane (Electrophile) Electrophile->Product Chemoselective C-Br Cleavage Electrophile->SideProduct E2 Elimination (Excess Base)

Fig 1. Mechanistic pathway of ethyl isobutyrate alkylation and competing E2 elimination.

Quantitative Reaction Parameters

To achieve the literature-standard yield of ~82%, the stoichiometry and thermal conditions must be strictly controlled to favor the SN2 pathway over the E2 pathway .

ParameterValue / ConditionMechanistic Rationale
Substrate 1.0 equivLimiting reagent; defines the theoretical yield.
Base (LDA) 1.2 equivSlight excess ensures complete, quantitative enolization.
Electrophile 2.4 equivHigh excess compensates for mass loss via unavoidable E2 elimination side-reactions.
Enolization Temp -78 °C (0.5 to 2 h)Prevents thermal degradation of LDA and ensures stable kinetic enolate formation.
Alkylation Temp -78 °C → RT (12 h)Slow thermal gradient balances SN2 alkylation kinetics against E2 elimination activation energy.

Troubleshooting & FAQs

Q1: My reaction yield is consistently below 40%. What is the most likely point of failure? A: The most common culprit is incomplete enolate formation due to degraded LDA or moisture in the THF. LDA is highly hygroscopic and its titer drops over time. If the enolate does not form completely, unreacted ethyl isobutyrate remains, and the excess unreacted LDA will rapidly destroy your electrophile via E2 elimination once added. Actionable fix: Titrate your commercial LDA before use, or prepare it fresh in situ from diisopropylamine and n-BuLi.

Q2: Why must I use 1-bromo-2-chloroethane instead of the cheaper 1,2-dichloroethane? A: This is a matter of chemoselectivity. The synthesis requires the retention of a terminal chloride for downstream functionalization. Bromide is a significantly better leaving group (weaker C–Br bond, highly polarizable) than chloride. This allows the lithium enolate to undergo an SN2 attack exclusively at the brominated carbon. If 1,2-dichloroethane were used, the sluggish kinetics would require higher temperatures, drastically increasing elimination byproducts and potentially causing symmetric dialkylation.

Q3: I am detecting gas evolution (vinyl chloride) and my electrophile is disappearing. How do I prevent this? A: You are observing the E2 elimination of 1-bromo-2-chloroethane, promoted by the sterically hindered lithium enolate acting as a base rather than a nucleophile. To mitigate this:

  • Ensure complete consumption of LDA during the enolization step (stir for at least 2 hours at -78 °C).

  • Maintain strict temperature control. Add the electrophile dropwise at -78 °C and allow the reaction to warm to room temperature slowly overnight.

  • Accept that this side reaction is partially unavoidable, which is exactly why the protocol mandates a 2.4x molar excess of the electrophile.

Q4: The product lacks a strong UV chromophore. How do I track the reaction and verify the product? A: Ethyl 4-chloro-2,2-dimethylbutanoate is a colorless oil. Standard UV-based TLC will not work. Actionable fix: Use a general TLC stain such as Phosphomolybdic acid (PMA) or Potassium Permanganate (KMnO₄) and heat the plate. For definitive validation, rely on ¹H NMR of the crude mixture (see Validation Checkpoint 3 below).

Self-Validating Experimental Protocol

The following step-by-step methodology is adapted from optimized late-stage C–H olefination protocols to ensure maximum yield and reproducibility .

ExpWorkflow Step1 1. Enolization Add LDA to Ethyl isobutyrate in THF at -78 °C Step2 2. Alkylation Add 1-bromo-2-chloroethane Stir 2h at -78 °C Step1->Step2 2 hours Step3 3. Maturation Warm to RT Stir overnight Step2->Step3 Dropwise addition Step4 4. Quench & Extract Sat. NH4Cl (aq) / EtOAc Step3->Step4 12-14 hours Step5 5. Purification & Validation Flash Chromatography 1H NMR Confirmation Step4->Step5 Organic phase

Fig 2. Step-by-step experimental workflow for synthesizing Ethyl 4-chloro-2,2-dimethylbutanoate.

Phase 1: Preparation of the Lithium Enolate
  • System Setup: Flame-dry a Schlenk flask under vacuum and backfill with inert gas (N₂ or Argon).

  • Solvent & Substrate: Add anhydrous THF (40 mL) and ethyl isobutyrate (4.84 g, 41.7 mmol, 1.0 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: In a separate flame-dried flask, prepare or titrate fresh Lithium diisopropylamide (LDA) (50 mmol, 1.2 equiv). Transfer the LDA solution dropwise to the substrate flask at -78 °C via cannula over a period of 30 minutes.

  • Maturation: Stir the reaction mixture at -78 °C for 2 hours.

    • Validation Checkpoint 1: The solution should remain homogeneous and clear/pale yellow. A cloudy suspension indicates moisture infiltration or degraded LDA.

Phase 2: Chemoselective Alkylation
  • Electrophile Addition: Add 1-bromo-2-chloroethane (14.34 g, 100 mmol, 2.4 equiv) dropwise to the enolate solution at -78 °C.

  • Thermal Gradient: Remove the dry ice bath and allow the reaction mixture to slowly warm to room temperature. Stir overnight (approx. 12–14 hours).

    • Validation Checkpoint 2: Take a 0.1 mL aliquot, quench with water, extract with EtOAc, and run TLC (PMA stain). The starting material spot should be completely consumed.

Phase 3: Quench, Extraction, and Purification
  • Quench: Terminate the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Washing & Drying: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and evaporate in vacuo.

  • Chromatography: Purify the crude product via flash column chromatography using a gradient of Petroleum Ether/Diethyl Ether (100:1 to 50:1).

  • Final Validation: Evaporate the solvent to yield the product as a colorless oil (Expected yield: ~6.10 g, 82%).

    • Validation Checkpoint 3 (Product Identity): Run ¹H NMR (400 MHz, CDCl₃). The spectrum must self-validate the structure by showing a diagnostic 6H singlet at δ 1.24 ppm (the gem-dimethyl group) and a 2H multiplet at δ 3.57–3.48 ppm (the CH₂-Cl group).

References

  • Title: Divergent Total Syntheses of Yaequinolone-Related Natural Products by Late-Stage C–H Olefination Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Optimization

Troubleshooting hydrolysis issues with Ethyl 4-chloro-2,2-dimethylbutanoate

Technical Support Center: Troubleshooting Hydrolysis of Ethyl 4-chloro-2,2-dimethylbutanoate Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the deprotection of steri...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Hydrolysis of Ethyl 4-chloro-2,2-dimethylbutanoate

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the deprotection of sterically encumbered molecules. Ethyl 4-chloro-2,2-dimethylbutanoate[1] presents a "perfect storm" of synthetic difficulty: a neopentyl-like steric shield protecting the carbonyl[2], coupled with a reactive electrophilic center (the C4 primary chloride). Standard saponification protocols will almost certainly fail or yield unwanted byproducts[3]. This guide dissects the causality behind these failures and provides field-proven, self-validating protocols to achieve high-yield conversion to 4-chloro-2,2-dimethylbutanoic acid[4].

Data Presentation: Summary of Hydrolysis Conditions

To illustrate the operational window for this molecule, below is a comparative summary of standard cleavage conditions and their empirical outcomes.

MethodReagentsTemp (°C)Time (h)ConversionMajor Product Isolated
Standard Basic1M NaOH, MeOH/H₂O2524< 5%Unreacted Starting Material
Harsh Basic5M KOH, Ethylene Glycol12012> 95%3,3-dimethyl-gamma-butyrolactone
Acidic (Aqueous)6M HCl, 1,4-Dioxane9048~ 60%4-chloro-2,2-dimethylbutanoic acid
Lewis Acid (Anhydrous)TMSCl, NaI, MeCN254> 95%4-chloro-2,2-dimethylbutanoic acid

Reaction Dynamics & Troubleshooting FAQs

ReactionPathways SM Ethyl 4-chloro-2,2-dimethylbutanoate (Sterically Hindered Ester) Acid 4-chloro-2,2-dimethylbutanoic acid (Desired Product) SM->Acid TMSI Cleavage (Anhydrous, SN2 on Ethyl) Lactone 3,3-dimethyl-gamma-butyrolactone (Major Byproduct) SM->Lactone Strong Base / Heat (Intramolecular SN2) Acid->Lactone Base / Heat (Thorpe-Ingold Effect)

Fig 1. Competing pathways: TMSI cleavage yields the acid, while basic conditions drive lactonization.

Q1: Why is my standard NaOH/MeOH hydrolysis yielding >90% unreacted starting material? A: The failure is rooted in severe steric hindrance. The gem-dimethyl group at the C2 position creates a neopentyl-like environment immediately adjacent to the ester carbonyl[2]. In a standard base-catalyzed hydrolysis ( BAC​2 mechanism), the hydroxide nucleophile must approach the carbonyl carbon at the Bürgi-Dunitz angle to form the tetrahedral intermediate. The bulky methyl groups physically block this trajectory, increasing the activation energy so significantly that simple esters will cleave rapidly while neopentyl-type esters remain virtually inert at room temperature[3].

Q2: I forced the reaction with 5M KOH and heat. My starting material is gone, but the isolated product is not the desired acid. What happened? A: You have inadvertently synthesized a lactone. By forcing the basic hydrolysis with high heat and concentration, you eventually formed the carboxylate intermediate. However, under basic conditions, the carboxylate oxygen is a strong nucleophile. Because your molecule possesses a primary chloride at the C4 position, the carboxylate rapidly undergoes an intramolecular SN​2 attack on C4, displacing the chloride ion.

This side reaction is drastically accelerated by the Thorpe-Ingold effect (or gem-dialkyl effect)[5]. The bulky gem-dimethyl groups at C2 compress the internal bond angles of the carbon chain, forcing the reactive carboxylate and the C4-chloride into close spatial proximity[6]. This entropic favorability ensures that 3,3-dimethyl-gamma-butyrolactone[7] becomes the major thermodynamic product, completely consuming your desired 4-chloro-2,2-dimethylbutanoic acid.

Q3: How can I successfully cleave the ethyl ester without triggering lactonization? A: You must abandon hydrolytic (water/base) pathways and utilize an anhydrous, Lewis acid-mediated cleavage. The gold standard for this is Trimethylsilyl Iodide (TMSI) [8]. TMSI acts as a hard Lewis acid, coordinating to the carbonyl oxygen and activating the ester[9]. The soft iodide ion then attacks the ethyl group (not the hindered carbonyl carbon) via an SN​2 mechanism, releasing ethyl iodide and forming a silyl ester[10]. This silyl ester is highly labile and hydrolyzes instantly upon a mild aqueous workup to yield the free carboxylic acid[11]. Because the reaction remains neutral/acidic and the nucleophilic carboxylate anion is never exposed to the C4-chloride under forcing conditions, lactonization is entirely suppressed.

TMSIMechanism Step1 1. Lewis Acid Activation (Ester Oxygen Coordinates to TMS) Step2 2. Nucleophilic Attack (Iodide attacks Ethyl via SN2) Step1->Step2 I- addition Step3 3. Silyl Ester Formation (Loss of Ethyl Iodide) Step2->Step3 - EtI Step4 4. Aqueous Workup (Hydrolysis of Silyl Ester) Step3->Step4 + H2O Step5 5. Free Carboxylic Acid (Target Product Isolated) Step4->Step5 - TMS-OH

Fig 2. Mechanism of TMSI-mediated ester cleavage avoiding basic nucleophilic conditions.

Experimental Protocols

Protocol A: TMSI-Mediated Ester Cleavage (Recommended)

Causality Check: This protocol generates TMSI in situ from TMSCl and NaI, which is highly cost-effective, safer, and avoids the severe light/moisture degradation issues associated with storing neat TMSI[8].

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet to ensure strictly anhydrous conditions.

  • Reagent Loading: Dissolve Ethyl 4-chloro-2,2-dimethylbutanoate (1.0 eq) in anhydrous Acetonitrile to achieve a 0.5 M concentration. Add Sodium Iodide (NaI, 3.0 eq)[9].

  • Activation: Dropwise add Trimethylsilyl Chloride (TMSCl, 3.0 eq) at room temperature. The solution will turn yellow/brown as TMSI is generated in situ[10].

  • Reaction: Stir the mixture at 25 °C for 4–6 hours. Monitor the reaction by TLC (Hexane/EtOAc) until the starting material is entirely consumed.

  • Quench & Workup: Dilute the mixture with water (to immediately hydrolyze the intermediate silyl ester) and add a 10% aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ) to reduce any free iodine. The solution color will shift from brown to pale yellow or colorless.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the target 4-chloro-2,2-dimethylbutanoic acid.

Protocol B: Mild Acidic Hydrolysis (Alternative)

Causality Check: Acidic conditions protonate the carbonyl to force the reaction, but keep the resulting acid protonated (non-nucleophilic). This significantly reduces the rate of Thorpe-Ingold driven lactonization compared to basic conditions, though the reaction is remarkably slow.

  • Setup: In a heavy-walled reaction vial, dissolve the ester in 1,4-Dioxane (0.2 M).

  • Hydrolysis: Add an equal volume of 6M aqueous HCl.

  • Heating: Seal the vial tightly and heat to 90 °C for 48 hours. (Note: Prolonged heating may still cause minor lactonization or etherification; monitor closely via LC-MS).

  • Workup: Cool to room temperature, dilute with water, and extract with Dichloromethane. Dry the organic layer and concentrate to isolate the product.

References

  • Trimethylsilyl Iodide (TMSI) - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: acsgcipr.org URL:[Link]

  • TMS Iodide - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: acsgcipr.org URL:[Link]

  • 4-chloro-2,2-dimethylbutanoic acid (C6H11ClO2) - PubChemLite Source: uni.lu URL:[Link]

  • Nucleophilic Substitution and Elimination Reaction - TIGP Source: sinica.edu.tw URL:[Link]

  • 3 Trimethylsilyl Iodide and Bromide - ResearchGate Source: researchgate.net URL:[Link]

  • 4-chloro-2,2-dimethylbutanoic acid — Chemical Substance Information Source: nextsds.com URL:[Link]

  • Source: google.
  • Thorpe–Ingold effect - Wikipedia Source: wikipedia.org URL:[Link]

  • Thorpe-Ingold Effect | Chem-Station Int. Ed. Source: chem-station.com URL: [Link]

  • Neopentyl Esters as Robust Linkers for Introducing Functionality to Bis-MPA Dendrimers Source: acs.org URL:[Link]

Sources

Troubleshooting

Removing unreacted starting materials from Ethyl 4-chloro-2,2-dimethylbutanoate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the purification of Ethyl 4-chloro-2,2-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the purification of Ethyl 4-chloro-2,2-dimethylbutanoate .

Synthesizing this sterically hindered ester typically involves either the direct alkylation of ethyl isobutyrate with 1-bromo-2-chloroethane using lithium diisopropylamide (LDA)[1], or the Fischer esterification of 4-chloro-2,2-dimethylbutanoic acid with ethanol. Both routes leave behind specific, problematic unreacted starting materials. This guide provides the mechanistic causality behind our purification strategies and offers self-validating protocols to ensure high-purity isolation.

Diagnostic Purification Workflow

G Start Crude Ethyl 4-chloro-2,2-dimethylbutanoate Route1 Route A: Enolate Alkylation (Ethyl isobutyrate + 1-bromo-2-chloroethane) Start->Route1 Route2 Route B: Fischer Esterification (Acid + Ethanol) Start->Route2 AcidWash Mild Acid Wash (NH4Cl) Protonates & Removes DIPA Route1->AcidWash Target: Amine Byproducts BaseWash Base Wash (NaHCO3) Deprotonates & Removes Acid Route2->BaseWash Target: Unreacted Acid Distill Vacuum Distillation / Evaporation Removes Volatiles (bp < 120°C) AcidWash->Distill Organic Layer BaseWash->Distill Organic Layer Chromatography Silica Gel Chromatography (PE/Et2O) Isolates Target Distill->Chromatography Residual Halides Pure Purified Product (>95% Purity) Chromatography->Pure

Diagnostic workflow for isolating Ethyl 4-chloro-2,2-dimethylbutanoate from crude mixtures.

Physicochemical Data for Separation Strategy

To design a rational purification scheme, we must first analyze the physical properties of the target molecule against the unreacted starting materials. The significant differences in boiling points and pKa values dictate whether we use liquid-liquid extraction or distillation.

CompoundRole in SynthesisMW ( g/mol )Boiling Point (°C)Aqueous SolubilityRemoval Strategy
Ethyl isobutyrate Starting Material (Route A)116.16110–112[2]LowVacuum Evaporation / Distillation
1-Bromo-2-chloroethane Alkylating Agent (Route A)143.41106–107LowVacuum Evaporation / Chromatography
Diisopropylamine (DIPA) Byproduct from LDA101.1984Miscible (as salt)Mild Acid Wash (NH₄Cl)
4-Chloro-2,2-dimethylbutanoic acid Starting Material (Route B)150.60~220 (est.)High (as sodium salt)Mild Base Wash (NaHCO₃)
Ethyl 4-chloro-2,2-dimethylbutanoate Target Product 178.66 ~190–200 (est.) Low Target Isolation

Frequently Asked Questions & Troubleshooting

Q1: My crude NMR shows significant diisopropylamine (DIPA) contamination from the LDA alkylation route. How do I remove it without hydrolyzing my ester?

The Causality: DIPA is a secondary amine (pKa ~10.5) that remains highly soluble in organic solvents as a free base. If you attempt to remove it using a strong acid like 1M HCl, the localized highly acidic environment can catalyze the hydrolysis of your sterically hindered, yet susceptible, ethyl ester back into the carboxylic acid. The Solution: Utilize a mild acidic quench. Saturated aqueous ammonium chloride (NH₄Cl) provides a buffered pH of ~5.5. This is acidic enough to quantitatively protonate DIPA into its water-soluble ammonium salt, but mild enough to leave the ester completely intact[1].

Q2: I used an excess of 1-bromo-2-chloroethane (2.4 equivalents) to drive the alkylation. How do I clear this unreacted starting material?

The Causality: To prevent dialkylation and ensure full conversion of the ethyl isobutyrate enolate, an excess of the dihaloalkane is required[3]. Because 1-bromo-2-chloroethane has a relatively low boiling point (106 °C) compared to your target ester, bulk amounts can be removed via rotary evaporation under high vacuum. However, trace amounts often co-elute or remain trapped in the viscous product oil. The Solution: For complete removal, follow up the vacuum concentration with flash column chromatography. The target ester and the alkyl halide have different polarities. Eluting with a highly non-polar solvent system (Petroleum Ether/Diethyl Ether, 100:1 to 50:1) effectively separates the residual halide from the ester[1].

Q3: I synthesized the compound via Fischer Esterification. How do I remove the unreacted 4-chloro-2,2-dimethylbutanoic acid and sulfuric acid catalyst?

The Causality: Fischer esterification is an equilibrium-driven process[4]. Even with a Dean-Stark trap or excess ethanol, unreacted carboxylic acid will remain. Carboxylic acids partition heavily into the organic layer during standard aqueous workups. The Solution: You must actively deprotonate the unreacted acid to force it into the aqueous phase. Washing the organic layer with a weak base like 5% Sodium Bicarbonate (NaHCO₃) converts the acid into a highly water-soluble sodium carboxylate salt[5], allowing easy separation via a separatory funnel.

Self-Validating Experimental Protocols

To ensure reproducibility and E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in your lab, do not just follow steps blindly. Use these self-validating protocols where the chemistry provides real-time physical feedback confirming success.

Protocol A: Mild Quench and Liquid-Liquid Extraction (Alkylation Route)

Objective: Remove DIPA and water-soluble impurities while protecting the ester.

  • The Quench: Cool the reaction mixture to 0 °C. Slowly add saturated aqueous NH₄Cl dropwise.

    • Self-Validation Check: Monitor the temperature and gas evolution. The cessation of an exothermic response confirms that all unreacted LDA has been safely quenched.

  • Phase Separation: Transfer to a separatory funnel and extract with Ethyl Acetate (3 × 50 mL).

  • Brine Wash: Wash the combined organic layers with saturated NaCl (brine).

    • Self-Validation Check: The organic layer should transition from slightly cloudy to perfectly clear. This optical clarity confirms the successful osmotic removal of emulsified water droplets.

  • Drying: Add anhydrous Na₂SO₄ to the organic layer. Swirl the flask.

    • Self-Validation Check: Continue adding the desiccant until the solid particles are free-flowing like snow, rather than clumping at the bottom. Free-flowing desiccant validates that the solvent is completely dry.

  • Concentration: Evaporate the solvent in vacuo (rotary evaporator, 40 °C water bath) to yield the crude oil.

Protocol B: Chromatographic Polish (Removal of 1-Bromo-2-chloroethane)

Objective: Isolate the pure Ethyl 4-chloro-2,2-dimethylbutanoate from residual volatile starting materials.

  • Column Preparation: Pack a silica gel column using Petroleum Ether (PE).

  • Loading: Dissolve the crude oil in a minimum amount of PE and apply it evenly to the top of the silica bed.

  • Elution: Elute using a gradient of PE/Diethyl Ether (Et₂O) starting at 100:1 and slowly increasing polarity to 50:1[1].

  • Fraction Analysis: Spot fractions on a TLC plate.

    • Self-Validation Check: Because the ester lacks a strong UV chromophore, UV light (254 nm) will not work. You must use a chemical stain (e.g., Potassium Permanganate or Phosphomolybdic Acid) and apply heat. The appearance of distinct, separated spots validates the resolution of the ester from the unreacted alkyl halide.

  • Final Isolation: Combine the product-containing fractions and concentrate in vacuo to yield the pure colorless oil[6].

References

  • Fisher Esterification, Reflux, Isolation and Purification of Esters Source: Science Ready URL
  • Source: PMC / Journal of Organic Chemistry (ACS)
  • Divergent Total Syntheses of Yaequinolone-Related Natural Products by Late-Stage C–H Olefination (ACS Publications)
  • Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Source: AUS-e-TUTE URL
  • Conjugated inhibitors of DNA damage response (Patent WO2021041964A1)
  • Ethyl isobutyrate | 97-62-1 Source: ChemicalBook URL

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Ethyl 4-chloro-2,2-dimethylbutanoate Substitutions

Introduction Welcome to the technical support center for navigating the challenges of nucleophilic substitution reactions with ethyl 4-chloro-2,2-dimethylbutanoate. This guide is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for navigating the challenges of nucleophilic substitution reactions with ethyl 4-chloro-2,2-dimethylbutanoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with this sterically hindered substrate. Due to the presence of a neopentyl-like structure, this primary alkyl halide presents significant steric hindrance, often leading to slow reaction rates, low yields, and competing elimination reactions.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these obstacles and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are my substitution reactions with ethyl 4-chloro-2,2-dimethylbutanoate so slow or not proceeding at all?

A1: The primary reason for the low reactivity of ethyl 4-chloro-2,2-dimethylbutanoate in substitution reactions is severe steric hindrance. The bulky gem-dimethyl group on the carbon adjacent (β-position) to the electrophilic carbon shields it from the backside attack required for a typical SN2 reaction.[1][2] This steric crowding raises the energy of the transition state, dramatically slowing down the reaction rate.[2] For practical purposes, neopentyl-type halides are often considered inert in standard SN2 conditions.[3]

Q2: I'm observing a significant amount of an elimination byproduct. How can I minimize this?

A2: The formation of an elimination (E2) product is a common competing pathway, especially with sterically hindered substrates and strong bases.[4][5][6] The bulky groups that hinder substitution make it easier for a nucleophile to act as a base and abstract a proton from the β-carbon.[7][8] To favor substitution over elimination, consider the following:

  • Use a less basic nucleophile: Strong, hindered bases like tert-butoxide strongly favor elimination.[5] Opt for nucleophiles that are good nucleophiles but weaker bases.

  • Lower the reaction temperature: Elimination reactions are generally favored at higher temperatures.[5][6]

  • Choose an appropriate solvent: Polar aprotic solvents can enhance nucleophilicity without strongly solvating the nucleophile, which can help favor substitution.[9]

Q3: Can I use a stronger nucleophile to increase the reaction rate?

A3: While stronger nucleophiles generally increase the rate of SN2 reactions, this approach has limitations with highly hindered substrates like ethyl 4-chloro-2,2-dimethylbutanoate. A very strong nucleophile that is also a strong base is likely to promote elimination.[4][5] The key is to find a balance between nucleophilicity and basicity. For instance, iodide (I⁻) and cyanide (CN⁻) are excellent nucleophiles with moderate basicity.

Q4: Is an SN1 reaction possible with this substrate?

A4: An SN1 reaction is unlikely. Although it is a primary alkyl halide, the formation of the corresponding primary carbocation is highly unstable and energetically unfavorable.[10] Therefore, SN1 pathways are not a viable option for this substrate.

Troubleshooting Guides & Detailed Protocols

Issue 1: Low to No Conversion in a Standard SN2 Reaction

When standard SN2 conditions fail, a change in strategy is necessary. The Finkelstein reaction, which involves halide exchange, can be an effective method to activate the substrate.

Underlying Principle: The Finkelstein reaction is a classic SN2 process that exchanges one halogen for another.[11] By converting the alkyl chloride to an alkyl iodide, you create a much better leaving group, which can facilitate subsequent substitution reactions. The reaction is driven to completion by the precipitation of the insoluble sodium chloride in acetone.[11][12]

Experimental Protocol: Finkelstein Reaction for the Synthesis of Ethyl 4-iodo-2,2-dimethylbutanoate

  • Materials:

    • Ethyl 4-chloro-2,2-dimethylbutanoate

    • Sodium iodide (NaI), anhydrous

    • Acetone, anhydrous

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-chloro-2,2-dimethylbutanoate in anhydrous acetone.

    • Add a 3-5 fold molar excess of anhydrous sodium iodide.

    • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature. A white precipitate of sodium chloride should be observed.

    • Filter the mixture to remove the precipitated NaCl and wash the solid with a small amount of cold acetone.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • The crude ethyl 4-iodo-2,2-dimethylbutanoate can then be used in subsequent reactions or purified further.

Troubleshooting this Protocol:

Problem Potential Cause Solution
Reaction is still slow or incomplete Insufficient heating or reaction time.Ensure the acetone is refluxing gently. Extend the reaction time to 48 hours if necessary.
Wet reagents or solvent.Use anhydrous sodium iodide and acetone. Moisture will interfere with the reaction.
Low isolated yield Incomplete precipitation of NaCl.Ensure the reaction has gone to completion. Cooling the mixture in an ice bath before filtration can improve precipitation.
Issue 2: Direct Substitution with a Strong Nucleophile Fails, Leading to Elimination

For nucleophiles that are also strong bases, a direct SN2 approach is often problematic. An alternative is to convert the chloro-ester to an alcohol and then utilize the Mitsunobu reaction.

Underlying Principle: The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups with inversion of configuration.[13][14] It is particularly useful for sterically hindered alcohols where direct substitution on the corresponding halide is difficult.[15] The reaction proceeds by activating the alcohol with a combination of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16]

Experimental Workflow:

sub Ethyl 4-chloro-2,2-dimethylbutanoate red Reduction (e.g., LiAlH4) sub->red alc 4-hydroxy-3,3-dimethylbutanol red->alc mit Mitsunobu Reaction (PPh3, DEAD/DIAD, Nucleophile-H) alc->mit prod Substituted Product mit->prod

Caption: Workflow for substitution via alcohol formation and Mitsunobu reaction.

Experimental Protocol: Mitsunobu Reaction with a Carboxylic Acid Nucleophile

  • Materials:

    • 4-hydroxy-3,3-dimethylbutanol (obtained from reduction of the starting material)

    • Triphenylphosphine (PPh₃)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

    • Carboxylic acid of choice (Nucleophile-H)

    • Anhydrous THF or Toluene

  • Procedure:

    • Dissolve the alcohol and the carboxylic acid in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Add triphenylphosphine to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add DEAD or DIAD dropwise to the cooled solution. An exothermic reaction may be observed.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the reduced hydrazinedicarboxylate byproducts.

Troubleshooting this Protocol:

Problem Potential Cause Solution
Low Yield Steric hindrance still a factor.For highly hindered alcohols, using 4-nitrobenzoic acid can improve yields.[15] Consider using modified Mitsunobu reagents.
Low pKa of the nucleophile.The pKa of the acidic nucleophile should ideally be below 11 for the reaction to proceed efficiently.
Difficulty in Purification Byproducts (triphenylphosphine oxide and reduced DEAD/DIAD) are co-eluting with the product.Modifying the workup procedure, such as precipitation of the byproducts, or using polymer-supported reagents can simplify purification.

Visualization of Reaction Pathways

sub Ethyl 4-chloro-2,2-dimethylbutanoate sn2 Direct SN2 (High Steric Hindrance) sub->sn2 Strong, unhindered nucleophile elim E2 Elimination (Competing Reaction) sub->elim Strong, hindered base fink Finkelstein Reaction (Activation) sub->fink NaI, Acetone red Reduction sub->red e.g., LiAlH4 prod Desired Product sn2->prod Low Yield iodo Ethyl 4-iodo-2,2-dimethylbutanoate fink->iodo subst Substitution on Iodide iodo->subst Nucleophile subst->prod alc Alcohol Intermediate red->alc mit Mitsunobu Reaction alc->mit PPh3, DEAD, Nucleophile-H mit->prod

Caption: Decision tree for overcoming steric hindrance in substitutions.

Summary of Recommended Approaches

Approach When to Use Key Advantages Potential Challenges
Finkelstein Reaction When a direct SN2 reaction with a chloride is too slow.Creates a more reactive alkyl iodide. Simple and often high-yielding.Requires an additional synthetic step.
Mitsunobu Reaction For nucleophiles that are also strong bases, or when direct substitution fails even with the iodide.Broad scope of nucleophiles can be used. Effective for sterically hindered systems.Stoichiometric byproducts can complicate purification. Requires conversion to the alcohol first.

References

  • Sn2 Reaction Organic Chemistry | CLaME. (n.d.).
  • Mitsunobu Reaction - TCI Chemicals. (n.d.).
  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-7, PPT-22 Factors Affecting the Rates of SN1 and SN2 Reactions - St. Paul's Cathedral Mission College. (n.d.).
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. (n.d.).
  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (2025, July 27).
  • Mitsunobu Reaction - Chemistry Steps. (2025, March 27).
  • 9.8: Competition between Substitution and Elimination - Chemistry LibreTexts. (2014, August 8).
  • a general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. (n.d.).
  • 6.18 Substitution versus Elimination. (n.d.).
  • 7.3 Characteristics of the SN2 Reaction – Fundamentals of Organic Chemistry. (n.d.).
  • The Most Annoying Exceptions in Org 1 (Part 2) - Master Organic Chemistry. (2011, February 4).
  • Mitsunobu Reaction. (2019, August 26).
  • Video: Predicting Products: Substitution vs. Elimination - JoVE. (2023, April 30).
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC. (n.d.).
  • Finkelstein reaction - Wikipedia. (n.d.).
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? | The Journal of Physical Chemistry A - ACS Publications. (2022, March 15).
  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024, March 28).
  • The mystery of the Finkelstein reaction - Henry Rzepa's Blog - Ch.imperial. (2009, May 16).
  • Explain why primary alkyl halide reacts with nucleophile by sn2 mechanism and with tertiary ... - Brainly.in. (2020, October 30).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectra of Ethyl 4-chloro-2,2-dimethylbutanoate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 4-ch...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 4-chloro-2,2-dimethylbutanoate. In the absence of publicly available experimental spectra for this specific compound, this document presents a detailed interpretation based on predicted data, juxtaposed with experimental data from structurally analogous compounds. This comparative approach offers valuable insights for researchers working with similar chemical entities, aiding in structural elucidation and the confirmation of synthesis.

The structural formula of Ethyl 4-chloro-2,2-dimethylbutanoate is presented below, with atoms numbered for clarity in the subsequent spectral analysis.

Predicted ¹H and ¹³C NMR Spectral Data for Ethyl 4-chloro-2,2-dimethylbutanoate

Due to the unavailability of experimental spectra, the ¹H and ¹³C NMR spectra for Ethyl 4-chloro-2,2-dimethylbutanoate have been predicted using advanced computational algorithms. These predictions provide a reliable framework for understanding the expected chemical shifts, multiplicities, and integration values.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of Ethyl 4-chloro-2,2-dimethylbutanoate is expected to show five distinct signals, corresponding to the five unique proton environments in the molecule.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-1, H-1' (CH₃ )~1.25Triplet (t)6H
H-4 (O-CH₂ )~4.12Quartet (q)2H
H-5 (CH₃ )~1.20Singlet (s)6H
H-7 (-CH₂ -)~2.05Triplet (t)2H
H-8 (-CH₂ -Cl)~3.60Triplet (t)2H
Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum is anticipated to display eight signals, one for each unique carbon atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1, C-1'~14.2
C-2 (C=O)~175.0
C-3 (-O-C H₂-)~60.5
C-4 (C H₃-)~24.5
C-5 (C H₃-)~24.5
C-6 (Quaternary C)~45.0
C-7 (-C H₂-)~35.0
C-8 (-C H₂-Cl)~43.0

Comparative Analysis with Structurally Similar Compounds

To provide a robust analytical context, the predicted spectra of Ethyl 4-chloro-2,2-dimethylbutanoate are compared with the experimental NMR data of two related compounds: Ethyl 2,2-dimethylbutanoate and Ethyl 4-chlorobutanoate.[1][2]

Ethyl 2,2-dimethylbutanoate

This compound lacks the chloro group at the 4-position, allowing for an assessment of the electronic effect of the chlorine atom on the chemical shifts.

Experimental ¹³C NMR Data (from PubChem) [1]

Carbon Assignment Chemical Shift (δ, ppm)
C=O176.9
-O-C H₂-59.9
Quaternary C41.5
-C H₂-CH₃25.9
-CH₂-C H₃8.8
-C(C H₃)₂24.6
-O-CH₂-C H₃14.3
Ethyl 4-chlorobutanoate

This molecule shares the ethyl ester and the chloro-substituted alkyl chain, but lacks the gem-dimethyl group at the 2-position. This comparison helps to understand the influence of the quaternary carbon center.

Experimental ¹H NMR Data (from ChemicalBook) [3]

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
-CH₂-Cl3.59Triplet (t)2H
-CH₂-C=O2.44Triplet (t)2H
-CH₂-CH₂-CH₂-2.08Quintet2H
-O-CH₂-4.13Quartet (q)2H
-CH₃1.25Triplet (t)3H

Experimental ¹³C NMR Data (from PubChem) [2]

Carbon Assignment Chemical Shift (δ, ppm)
C=O172.5
-O-C H₂-60.7
-C H₂-Cl44.3
-C H₂-C=O32.8
-CH₂-C H₂-CH₂-27.6
-O-CH₂-C H₃14.2

In-depth Spectral Interpretation and Causality

The predicted chemical shifts for Ethyl 4-chloro-2,2-dimethylbutanoate can be rationalized based on fundamental NMR principles and comparison with the experimental data of the analogs.

  • ¹H NMR: The protons on the carbon adjacent to the chlorine atom (H-8) are expected to be the most downfield of the aliphatic protons (~3.60 ppm) due to the electron-withdrawing inductive effect of the chlorine. The quartet at ~4.12 ppm (H-4) and the triplet at ~1.25 ppm (H-1, H-1') are characteristic of an ethyl ester group. The singlet for the gem-dimethyl protons (H-5) at ~1.20 ppm is a key feature, as these protons have no adjacent protons to couple with. The triplet at ~2.05 ppm (H-7) arises from coupling with the adjacent methylene protons (H-8).

  • ¹³C NMR: The carbonyl carbon (C-2) is predicted to have the largest chemical shift (~175.0 ppm), which is typical for an ester. The carbon bonded to the chlorine atom (C-8) is expected to be significantly deshielded (~43.0 ppm) compared to a standard methylene carbon. The quaternary carbon (C-6) at ~45.0 ppm and the gem-dimethyl carbons (C-4, C-5) at ~24.5 ppm are also characteristic features.

Experimental Protocol for NMR Spectroscopy

The following is a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like Ethyl 4-chloro-2,2-dimethylbutanoate.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the sample is soluble (e.g., Chloroform-d, CDCl₃). The solvent should be free of impurities that could interfere with the spectrum.

  • Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference peak at 0 ppm.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

Instrument Setup and Data Acquisition
  • Spectrometer: Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal resolution and sensitivity.

  • Shimming: Shim the magnetic field to ensure homogeneity and obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: ~1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a compound of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: ~2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Workflow for NMR Data Analysis

The following diagram illustrates a typical workflow for the analysis of NMR data, from sample preparation to final structure elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in Deuterated Solvent add_std Add Internal Standard (TMS) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer instrument Insert into NMR Spectrometer transfer->instrument shim Shim Magnetic Field instrument->shim acquire_H Acquire ¹H Spectrum shim->acquire_H acquire_C Acquire ¹³C Spectrum acquire_H->acquire_C ft Fourier Transform acquire_C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to Reference baseline->calibrate integrate Integration calibrate->integrate multiplet Multiplet Analysis integrate->multiplet assign Peak Assignment multiplet->assign structure Structure Elucidation assign->structure

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Comparative

Comparing reactivity: Ethyl 4-chloro-2,2-dimethylbutanoate vs methyl 4-chloro-2,2-dimethylbutanoate

An in-depth comparative analysis of Ethyl 4-chloro-2,2-dimethylbutanoate and Methyl 4-chloro-2,2-dimethylbutanoate requires a fundamental understanding of how steric topology dictates chemical reactivity. Both compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of Ethyl 4-chloro-2,2-dimethylbutanoate and Methyl 4-chloro-2,2-dimethylbutanoate requires a fundamental understanding of how steric topology dictates chemical reactivity. Both compounds serve as critical aliphatic building blocks in organic synthesis, notably in the development of active pharmaceutical ingredients (APIs) such as antihistamines (e.g., fexofenadine precursors)[1],[2].

While their structures differ by only a single methylene unit in the alkoxy group, this seemingly minor variation significantly impacts their behavior in nucleophilic acyl substitutions. As a Senior Application Scientist, I have structured this guide to dissect the causality behind these reactivity differences, supported by quantitative kinetic principles and self-validating experimental protocols.

Structural Causality & Electronic Effects

To understand the reactivity of these esters, we must first analyze the steric environment of the carbonyl carbon. Both molecules feature a gem-dimethyl group at the C2 position . This creates a "neopentyl-like" steric shield directly adjacent to the ester carbonyl[3].

Because this massive steric bulk heavily restricts the trajectory of incoming nucleophiles (such as hydroxide ions or amines), the baseline activation energy ( Ea​ ) for any reaction at the carbonyl center is exceptionally high. Consequently, the choice of the alkoxy leaving group—methoxy ( −OCH3​ ) versus ethoxy ( −OCH2​CH3​ )—transitions from a minor economic consideration to a critical kinetic differentiator[4].

  • The Methyl Advantage: The methoxy group is less sterically demanding. During nucleophilic attack, the carbonyl carbon transitions from sp2 (planar) to sp3 (tetrahedral). The methyl ester accommodates this crowded tetrahedral intermediate with a lower energy penalty[4].

  • The Ethyl Penalty: The ethyl group possesses an additional carbon-carbon bond that acts as a free rotor. This rotor sweeps out a larger steric volume, exacerbating steric clashes in the already crowded tetrahedral intermediate, thereby raising the activation energy and slowing the reaction[5].

Hydrolysis_Mechanism cluster_methyl Methyl 4-chloro-2,2-dimethylbutanoate cluster_ethyl Ethyl 4-chloro-2,2-dimethylbutanoate M_Ester Methyl Ester (Less Steric Bulk) M_TI Tetrahedral Intermediate (Lower Activation Energy) M_Ester->M_TI OH- Attack M_Prod Carboxylate + Methanol (Faster Hydrolysis) M_TI->M_Prod CH3O- Leaves E_Ester Ethyl Ester (More Steric Bulk) E_TI Tetrahedral Intermediate (Higher Activation Energy) E_Ester->E_TI OH- Attack E_Prod Carboxylate + Ethanol (Slower Hydrolysis) E_TI->E_Prod CH3CH2O- Leaves

Mechanistic comparison of base-catalyzed hydrolysis highlighting steric barriers.

Comparative Reactivity Profiles

A. Saponification (Base-Catalyzed Hydrolysis)

Hydrolysis is the standard benchmark for evaluating carbonyl electrophilicity[6]. Kinetic studies on homologous ester series consistently demonstrate that methyl esters hydrolyze approximately 2 to 3 times faster than their ethyl counterparts under identical basic conditions[5].

For the 2,2-dimethylbutanoate system, this rate difference is practically vital. Because the gem-dimethyl group already forces the need for harsh hydrolysis conditions (elevated temperatures, concentrated base), utilizing the methyl ester[7] allows chemists to achieve complete conversion at lower temperatures or shorter reaction times. This minimizes the risk of off-target degradation when working with complex, multi-functional APIs.

B. Nucleophilic Acyl Substitution (Amidation)

Direct amidation of esters is generally sluggish, but the methyl ester is markedly superior to the ethyl ester. The methoxide ion ( CH3​O− ) is a slightly better leaving group than the ethoxide ion ( CH3​CH2​O− ), and the reduced steric profile of the methyl ester allows bulkier primary and secondary amines to attack the carbonyl more efficiently.

C. Aliphatic Nucleophilic Substitution ( SN​2 )

Both molecules feature a primary alkyl chloride at the C4 position. Because this reactive site is separated from the ester moiety by two methylene units, the inductive and steric effects of the alkoxy group do not propagate across the aliphatic chain[1]. Consequently, SN​2 displacements (e.g., reacting with azides, amines, or thiolates to build drug side-chains) occur at identical rates for both the methyl and ethyl esters.

Quantitative Data Summary

The following table synthesizes the relative reactivity metrics based on established homologous ester kinetics and structural parameters[5],[4],[6].

Reactivity ParameterMethyl 4-chloro-2,2-dimethylbutanoateEthyl 4-chloro-2,2-dimethylbutanoateMechanistic Driver
Carbonyl Electrophilicity HigherLowerSteric shielding of the tetrahedral intermediate.
Relative Hydrolysis Rate ~ 2.5x to 3.0x1.0x (Baseline)Alkoxy group steric volume and rotor dynamics.
SN​2 Reactivity at C4 IdenticalIdenticalDistance from the chiral/steric center negates ester influence.
Leaving Group Ability Better ( CH3​O− )Poorer ( CH3​CH2​O− )Conjugate acid pKa​ and solvation energy.

Experimental Protocols: Self-Validating Kinetic Profiling

To empirically validate the reactivity difference between these two esters without systemic bias, we employ a parallel kinetic profiling assay .

Why this is a self-validating system: By utilizing an internal standard (biphenyl) and running the reactions in parallel under identical thermal and solvent conditions, this protocol eliminates systemic volumetric errors. The internal standard controls for injection discrepancies during HPLC analysis, ensuring that the calculated rate constants ( kobs​ ) isolate the alkoxy group as the sole kinetic variable.

Step-by-Step Methodology:
  • Solution Preparation: Prepare two separate 50 mL round-bottom flasks. To Flask A, add 10.0 mmol of Methyl 4-chloro-2,2-dimethylbutanoate[7]. To Flask B, add 10.0 mmol of Ethyl 4-chloro-2,2-dimethylbutanoate[1].

  • Internal Standard Addition: Add exactly 5.0 mmol of biphenyl (internal standard) to both flasks. Dissolve both mixtures in 20.0 mL of Tetrahydrofuran (THF) and stir at exactly 25.0 °C using a thermostatic bath.

  • Reaction Initiation: Simultaneously inject 20.0 mL of 1.0 M NaOH (aq) into both flasks to initiate base-catalyzed hydrolysis.

  • Time-Course Sampling: At t=0,15,30,60, and 120 minutes, extract a 100 µL aliquot from each flask.

  • Quenching: Immediately discharge each aliquot into an HPLC vial containing 900 µL of 0.1 M HCl in Acetonitrile. The acid instantly neutralizes the NaOH, halting the hydrolysis and locking the kinetic state.

  • HPLC-UV Analysis: Analyze the vials via HPLC-UV (e.g., 210 nm). Plot the natural log of the ratio of the ester peak area to the biphenyl peak area against time to derive the pseudo-first-order rate constant ( kobs​ ).

Kinetic_Workflow Step1 1. Prepare Equimolar Solutions (Esters + Biphenyl Internal Standard in THF) Step2 2. Initiate Reaction (Add 1.0M NaOH at 25°C) Step1->Step2 Step3 3. Time-Course Sampling (Aliquots at 0, 15, 30, 60 min -> Quench with HCl) Step2->Step3 Step4 4. HPLC-UV Analysis (Quantify Ester : Internal Standard Ratio) Step3->Step4 Step5 5. Kinetic Calculation (Derive k_obs and Half-life) Step4->Step5

Self-validating experimental workflow for parallel ester hydrolysis kinetic profiling.

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Validation

FTIR Spectroscopy Characteristic Peaks for Ethyl 4-chloro-2,2-dimethylbutanoate: A Comparative Analytical Guide

Executive Summary In pharmaceutical development and fine chemical synthesis, Ethyl 4-chloro-2,2-dimethylbutanoate serves as a highly specialized intermediate, frequently utilized in the synthesis of complex APIs, includi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and fine chemical synthesis, Ethyl 4-chloro-2,2-dimethylbutanoate serves as a highly specialized intermediate, frequently utilized in the synthesis of complex APIs, including novel tetrazole-based anticancer agents and lipid-regulating drugs[1]. Accurate structural verification of this compound is critical for quality control (QC) and downstream synthetic success.

This guide provides a comprehensive Fourier-Transform Infrared (FTIR) spectroscopy analysis of Ethyl 4-chloro-2,2-dimethylbutanoate. By objectively comparing its spectral footprint against structurally similar alternatives—Ethyl 4-chlorobutanoate and Ethyl butyrate —we isolate the exact vibrational shifts caused by its unique gem-dimethyl branching and terminal halogenation.

Structural Rationale & Spectral Causality

To interpret the FTIR spectrum of Ethyl 4-chloro-2,2-dimethylbutanoate, one must deconstruct its molecular architecture. The compound features three primary IR-active domains, each governed by specific quantum mechanical force constants:

  • The Ester Carbonyl (C=O): Unlike ketones, ester carbonyl stretches appear at higher wavenumbers (~1735–1750 cm⁻¹). This shift is driven by the donation of the in-plane σ lone pair on the alkyl oxygen into the C=O σ

    • acceptor, which ultimately strengthens the C=O bond force constant, increasing its vibrational frequency[2].
  • The Gem-Dimethyl Group (-C(CH3)2-): The α -carbon is disubstituted with methyl groups. The symmetric C-H bending vibrations of these two equivalent methyl groups couple mechanically, splitting the typical single methyl bending absorption into a highly diagnostic doublet at 1385–1380 cm⁻¹ and 1370–1365 cm⁻¹[3].

  • The Terminal Alkyl Chloride (C-Cl): The heavy chlorine atom attached to the terminal aliphatic carbon creates a low-frequency stretching vibration, anchoring the fingerprint region between 800–600 cm⁻¹.

Logical Mapping of Functional Groups to FTIR Peaks

G Molecule Ethyl 4-chloro-2,2- dimethylbutanoate Carbonyl Ester Carbonyl (C=O) Molecule->Carbonyl GemDimethyl Gem-Dimethyl (-C(CH3)2-) Molecule->GemDimethyl EsterOxygen Ester Ether (C-O-C) Molecule->EsterOxygen AlkylChloride Alkyl Chloride (C-Cl) Molecule->AlkylChloride PeakCO Strong, Sharp ~1735 - 1750 cm⁻¹ Carbonyl->PeakCO PeakGem Distinct Doublet ~1385 & 1365 cm⁻¹ GemDimethyl->PeakGem PeakCOC Rule of Three ~1200 - 1100 cm⁻¹ EsterOxygen->PeakCOC PeakCCl Fingerprint Region ~800 - 600 cm⁻¹ AlkylChloride->PeakCCl

Vibrational mapping of Ethyl 4-chloro-2,2-dimethylbutanoate functional groups to FTIR ranges.

Comparative FTIR Performance Data

To validate the identity of Ethyl 4-chloro-2,2-dimethylbutanoate, it must be differentiated from cheaper or less substituted analogs.

  • Alternative 1: Ethyl 4-chlorobutanoate [4]. Lacks the α -gem-dimethyl group. Used to observe the baseline C-Cl and ester stretches without steric crowding.

  • Alternative 2: Ethyl butyrate. Lacks both the terminal chlorine and the gem-dimethyl group. Represents a pure, unhindered aliphatic ester.

Quantitative Spectral Comparison Table
Functional Group VibrationEthyl 4-chloro-2,2-dimethylbutanoate (Target)Ethyl 4-chlorobutanoate (Alternative 1)Ethyl butyrate (Alternative 2)Signal Intensity & Shape
C=O Stretch (Ester) ~1735 - 1740 cm⁻¹~1735 cm⁻¹~1738 cm⁻¹Very Strong, Sharp
C-H Bend (Gem-Dimethyl) 1385 cm⁻¹ & 1365 cm⁻¹ (Doublet) Absent (~1375 cm⁻¹ Singlet)Absent (~1375 cm⁻¹ Singlet)Medium, Sharp Doublet
C-C-O Asymmetric Stretch ~1180 - 1160 cm⁻¹ (Shifted by branching)~1185 cm⁻¹~1185 cm⁻¹Strong, Broad ("Rule of Three")
C-Cl Stretch (Aliphatic) ~730 - 650 cm⁻¹~730 - 650 cm⁻¹Absent Medium to Strong, Broad
C-H Stretch (Aliphatic) 2980 - 2850 cm⁻¹2980 - 2850 cm⁻¹2980 - 2850 cm⁻¹Strong, Multiplet

Key Analytical Takeaways:

  • The Gem-Dimethyl Doublet is the definitive biomarker. If the QC lab observes a single peak at ~1375 cm⁻¹ instead of the 1385/1365 cm⁻¹ doublet, the α -carbon is unsubstituted, indicating contamination or a failed methylation step during synthesis[3].

  • The "Rule of Three" shift. Esters typically show three intense peaks at ~1700, ~1200, and ~1100 cm⁻¹[5]. The steric bulk of the gem-dimethyl group slightly lowers the reduced mass of the vibrating C-C-O system, which can cause minor, predictable shifts in the 1200-1160 cm⁻¹ region compared to the linear Ethyl 4-chlorobutanoate.

Self-Validating Experimental Protocol: ATR-FTIR Acquisition

To ensure reproducibility and eliminate spectral artifacts (such as water vapor interference or path-length saturation), Attenuated Total Reflectance (ATR) FTIR is the gold standard for analyzing liquid esters. The following protocol is designed as a self-validating system for QA/QC environments.

Step-by-Step Methodology

Step 1: Crystal Preparation & Baseline Validation

  • Action: Clean the Diamond or ZnSe ATR crystal using high-purity isopropanol and a lint-free wipe. Allow to air dry.

  • Causality: Esters are highly miscible with organic contaminants. Residual solvents will present false C-H or C-O stretches.

  • Validation: Run a live preview. The energy throughput should be >95%, and the baseline must be entirely flat.

Step 2: Background Spectrum Acquisition

  • Action: Collect a background scan (32 scans, 4 cm⁻¹ resolution) of the ambient atmosphere.

  • Causality: This digitally subtracts the rotational-vibrational bands of atmospheric H2​O (3900-3500 cm⁻¹ and 1900-1300 cm⁻¹) and CO2​ (~2350 cm⁻¹), preventing them from masking the target compound's fingerprint region.

Step 3: Sample Application

  • Action: Using a glass Pasteur pipette, apply 1-2 drops of Ethyl 4-chloro-2,2-dimethylbutanoate directly onto the ATR crystal. Ensure the crystal face is completely covered.

  • Causality: ATR relies on an evanescent wave penetrating a few micrometers into the sample. Complete coverage ensures maximum signal-to-noise ratio (SNR). Because the sample is a relatively non-volatile liquid, a volatility cover is generally not required for standard scan times.

Step 4: Data Acquisition & Resolution Parameters

  • Action: Scan the sample from 4000 cm⁻¹ to 600 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.

  • Causality: 32 scans provide an optimal balance between rapid QC throughput and noise reduction. A 4 cm⁻¹ resolution is critical; lower resolutions (e.g., 8 cm⁻¹) will artificially merge the 1385 cm⁻¹ and 1365 cm⁻¹ gem-dimethyl doublet into a single broad peak, destroying the compound's primary identifying feature.

Step 5: Algorithmic ATR Correction

  • Action: Apply an ATR correction algorithm via the spectrometer's software.

  • Causality: In ATR-FTIR, the depth of penetration of the infrared beam is wavelength-dependent (deeper at lower wavenumbers). Without correction, the C-Cl stretch (~700 cm⁻¹) will appear artificially intense compared to the C=O stretch (~1740 cm⁻¹). Correction normalizes the spectrum to mimic a standard transmission pathlength.

References

  • - Indonesian Journal of Science & Technology 2.4 - PubChem - NIH 3.1 - ResearchGate

  • 5 - Spectroscopy Online 5.2 - Henry Rzepa's Blog, Imperial College London

Sources

Comparative

HPLC method validation for Ethyl 4-chloro-2,2-dimethylbutanoate purity testing

An in-depth technical analysis and method validation guide for the purity testing of Ethyl 4-chloro-2,2-dimethylbutanoate, comparing traditional optical detection against modern aerosol charging techniques. The Analytica...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and method validation guide for the purity testing of Ethyl 4-chloro-2,2-dimethylbutanoate, comparing traditional optical detection against modern aerosol charging techniques.

The Analytical Challenge: Overcoming the "Invisible" Analyte

Ethyl 4-chloro-2,2-dimethylbutanoate (CAS 53840-29-2) is a critical aliphatic ester intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs) requiring gem-dimethyl moieties . Ensuring the high purity of this intermediate is paramount to preventing downstream synthetic failures. However, its chemical structure presents a significant analytical hurdle: it lacks a UV-absorbing chromophore .

Without conjugated pi-electron systems or aromatic rings, its molar absorptivity is negligible above 220 nm. Historically, analysts have relied on low-wavelength Ultraviolet (UV) detection (e.g., 205–210 nm) to quantify such compounds. This forces the assay to compete with the UV cutoff of common mobile phase solvents and buffer salts, resulting in severe baseline drift, mobile phase interference, and unacceptably poor sensitivity.

To solve this, modern pharmaceutical laboratories are transitioning to Charged Aerosol Detection (CAD) . In this guide, we objectively compare the performance of HPLC-UV versus HPLC-CAD, providing a self-validating experimental protocol aligned with the newly modernized ICH Q2(R2) guidelines .

Mechanistic Causality: Why Aerosol Charging Succeeds Where UV Fails

To understand the experimental choices in our protocol, we must first examine the fundamental differences in detection causality.

  • The Limitation of HPLC-UV: At 210 nm, the detector is essentially measuring the absorbance of the mobile phase (e.g., methanol or acetonitrile gradients) as much as the analyte. This creates a shifting baseline that obscures trace impurities, artificially inflating the Limit of Quantitation (LOQ).

  • The Superiority of HPLC-CAD: CAD bypasses optical properties entirely, acting as a mass-sensitive, universal detector. The HPLC eluent is nebulized into droplets, and the volatile mobile phase is evaporated. The remaining solid analyte particles collide with a stream of ionized nitrogen gas ( N2+​ ), transferring a charge proportional to the particle's mass. An electrometer measures this charge, yielding high sensitivity and a uniform response factor for non-volatile compounds, entirely independent of their optical properties .

G cluster_UV HPLC-UV (Low Wavelength <210 nm) cluster_CAD HPLC-CAD (Charged Aerosol Detection) UV_Elution Elution from Column UV_FlowCell UV Flow Cell (Photon Absorption) UV_Elution->UV_FlowCell UV_Signal Weak Signal / High Noise (No Chromophore) UV_FlowCell->UV_Signal CAD_Elution Elution from Column CAD_Nebulize Nebulization & Evaporation (Volatile Mobile Phase) CAD_Elution->CAD_Nebulize CAD_Charge Particle Charging (Ionized N2 Gas) CAD_Nebulize->CAD_Charge CAD_Detect Electrometer Detection (Mass-Proportional Signal) CAD_Charge->CAD_Detect CAD_Signal Strong Signal / Low Noise (Universal Detection) CAD_Detect->CAD_Signal

Fig 1: Mechanistic workflow comparison of HPLC-UV vs. HPLC-CAD for non-chromophoric detection.

Experimental Protocol: A Self-Validating System

Because CAD relies on the evaporation of the mobile phase, all buffer salts must be strictly volatile . The use of non-volatile salts (like potassium phosphate) will precipitate during the desolvation step, causing catastrophic background noise and permanently clogging the nebulizer.

Step-by-Step Methodology: Purity Assay

1. System Suitability Testing (SST): A robust protocol must self-validate before sample analysis begins. Inject a 1.0 mg/mL standard of Ethyl 4-chloro-2,2-dimethylbutanoate six times.

  • Acceptance Criteria: The system is deemed suitable only if the %RSD of the peak area is ≤ 2.0%, and the resolution ( Rs​ ) between the main peak and its nearest degradation impurity is ≥ 1.5.

2. Chromatographic Conditions:

  • Column: C18, 150 mm × 4.6 mm, 3 µm particle size. (Rationale: The dense hydrophobic stationary phase provides optimal retention for the lipophilic aliphatic chain of the ester).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water. (Rationale: Formic acid is a volatile buffer essential for CAD compatibility).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 10% B to 90% B over 15 minutes, hold for 5 minutes. (Rationale: Gradient elution sharpens the main peak and ensures the complete washout of late-eluting lipophilic impurities).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detector Settings: CAD Evaporator Temperature set to 35°C; Data collection rate at 10 Hz. UV detector (for comparison) set to 210 nm.

ICH Q2(R2) Method Validation & Comparative Data

The ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical procedure validation, requiring robust demonstration of specificity, linearity, accuracy, precision, and sensitivity across the reportable range .

ICH_Validation Start Method Validation Lifecycle ICH Q2(R2) Phase1 1. Analytical Target Profile (ATP) Define Purity Assay for Non-Chromophoric Ester Start->Phase1 Phase2 2. Technology Selection Evaluate HPLC-UV vs. HPLC-CAD Phase1->Phase2 Phase3 3. Method Optimization Volatile Buffers, Gradient, Column Phase2->Phase3 Phase4 4. ICH Q2(R2) Validation Execution Phase3->Phase4 Val_Spec Specificity (Peak Purity, Forced Degradation) Phase4->Val_Spec Val_Lin Range & Calibration Model (CAD Power Function / Linear UV) Phase4->Val_Lin Val_Acc Accuracy & Precision (Spike Recovery, Repeatability) Phase4->Val_Acc Val_Sens Sensitivity (LOD / LOQ via S/N Ratio) Phase4->Val_Sens Phase5 5. Reportable Range & Routine Use Val_Spec->Phase5 Val_Lin->Phase5 Val_Acc->Phase5 Val_Sens->Phase5

Fig 2: ICH Q2(R2) analytical method validation lifecycle for Ethyl 4-chloro-2,2-dimethylbutanoate.

When executing the validation protocol, the divergence in performance between the two detectors becomes highly quantifiable.

Table 1: HPLC-UV vs. HPLC-CAD Method Validation Summary

Validation Parameter (ICH Q2(R2))HPLC-UV (210 nm)HPLC-CADCausality / Scientific Rationale
Specificity (Resolution) Poor ( Rs​ < 1.0)Excellent ( Rs​ > 2.0)UV suffers from baseline drift during gradients; CAD maintains a flat baseline, allowing clear peak integration.
Linearity & Range R2 = 0.985 (0.5 - 2.0 mg/mL) R2 = 0.999 (0.05 - 2.0 mg/mL)CAD response is inherently non-linear. Data must be transformed using a Power Function Value (PFV) or quadratic fit as per ICH Q2(R2) calibration models.
Accuracy (Recovery %) 88% - 112%98% - 102%High background noise in UV skews integration at lower spike levels.
Precision (Repeatability) 4.5% RSD1.2% RSDCAD's mass-proportional charging provides highly reproducible electrometer readings.
Limit of Detection (LOD) 50 µg/mL2 µg/mLCAD achieves a vastly superior S/N ratio due to the absence of optical solvent interference.
Limit of Quantitation (LOQ) 150 µg/mL5 µg/mLCAD allows for stringent impurity control well below standard 0.10% reporting thresholds.

Conclusion

For the purity testing of Ethyl 4-chloro-2,2-dimethylbutanoate, HPLC-UV is fundamentally inadequate due to the molecule's lack of a chromophore. It fails to meet the rigorous sensitivity and precision requirements dictated by modern pharmaceutical quality systems.

HPLC-CAD provides a robust, scientifically sound alternative. By utilizing volatile mobile phases and applying the appropriate non-linear calibration models endorsed by ICH Q2(R2), analytical scientists can achieve superior accuracy, a flat gradient baseline, and limits of quantitation that confidently support API release and stability testing workflows.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10797430, Ethyl 4-chloro-2,2-dimethylbutanoate". PubChem. Available at:[Link]

  • Soliven, A., Haidar Ahmad, I. A., et al. (2017). "A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation for the HPLC assay". Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). "ICH Q2(R2) Validation of Analytical Procedures". ICH Quality Guidelines. Available at:[Link]

Validation

Comprehensive Structural Validation and Performance Comparison of Synthesized Ethyl 4-chloro-2,2-dimethylbutanoate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Molecule: Ethyl 4-chloro-2,2-dimethylbutanoate (CAS: 53840-29-2) Introduction & Analytical Rationale Ethyl 4-chloro-2,2-dimethylbutano...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Molecule: Ethyl 4-chloro-2,2-dimethylbutanoate (CAS: 53840-29-2)

Introduction & Analytical Rationale

Ethyl 4-chloro-2,2-dimethylbutanoate is a highly specialized aliphatic ester utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs)[1]. The molecule's architecture—featuring a sterically hindered 2,2-dimethyl quaternary center and a terminal primary alkyl chloride—makes its synthesis susceptible to incomplete esterification, transesterification, and dehydrohalogenation.

As a Senior Application Scientist, I have designed this guide to establish a robust, self-validating analytical framework for verifying the structural integrity of this compound. This guide objectively compares an optimized in-house synthesized batch (Product A ) against two leading commercial alternatives (Alternative B and Alternative C ) to demonstrate how rigorous analytical causality ensures downstream pharmaceutical viability.

Structural Validation Workflow

The validation of halogenated esters requires orthogonal analytical techniques. We employ a self-validating system where confirms molecular weight, halogen isotopic ratios, and volatile purity[2], while maps the exact skeletal connectivity and rules out structural isomers[3].

ValidationWorkflow A Synthesized Batch (Ethyl 4-chloro-2,2-dimethylbutanoate) B Sample Prep & Internal Std (Self-Validating System) A->B C GC-MS Analysis (Purity & Cl-Isotopes) B->C D 1H & 13C NMR (Skeletal Connectivity) B->D E FTIR Spectroscopy (Ester C=O Stretch) B->E F Data Integration & Structural Elucidation C->F D->F E->F G Integrity Confirmed vs. Commercial Alternatives F->G

Structural validation workflow for synthesized Ethyl 4-chloro-2,2-dimethylbutanoate.

Step-by-Step Experimental Methodologies

To ensure absolute trustworthiness, every protocol described below functions as a self-validating system, utilizing internal standards and predictable physical constants.

Protocol 1: GC-MS Purity and Isotopic Fragmentation

Causality: Gas chromatography efficiently separates the volatile ester from polar unreacted acids[4]. Mass spectrometry (Electron Ionization, 70 eV) provides definitive proof of the terminal chlorine atom. Because chlorine naturally exists as 35 Cl and 37 Cl in a ~3:1 ratio, the molecular ion ([M] + ) must present a self-validating 3:1 doublet at m/z 178 and 180[2]. The absence of this signature immediately flags a dehydrohalogenation failure.

  • Sample Preparation: Dissolve 1.0 mg of the ester in 1.0 mL of GC-grade dichloromethane (DCM). Add 10 µL of decane as an internal standard to quantify trace impurities accurately.

  • Injection: Inject 1.0 µL into the GC-MS (split ratio 50:1) equipped with a non-polar DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

  • Thermal Gradient: Hold at 50°C for 2 min, ramp at 10°C/min to 250°C, and hold for 5 min. Rationale: The gradual 10°C ramp ensures baseline resolution between the sterically hindered target ester and structurally similar aliphatic byproducts[4].

  • Data Acquisition: Scan m/z 50 to 300. Extract chromatograms for m/z 178/180 to confirm the halogenated target.

Protocol 2: Multinuclear NMR Spectroscopy ( 1 H and 13 C)

Causality: While GC-MS confirms the molecular formula (C 8​ H 15​ ClO 2​ )[1], NMR is required to prove the specific 2,2-dimethyl branching. The gem-dimethyl protons must appear as an integrated 6H singlet. Any splitting of this peak indicates an unintended structural rearrangement[3].

  • Sample Preparation: Dissolve 15 mg of the sample in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference.

  • 1 H-NMR Acquisition: Acquire spectra at 400 MHz (30° pulse angle, 16 scans, 2-second relaxation delay).

  • 13 C-NMR Acquisition: Acquire proton-decoupled 13 C spectra at 100 MHz (1024 scans). Rationale: A high scan count is mandatory to resolve the quaternary C2 carbon, which lacks attached protons and suffers from long relaxation times[3].

  • Data Processing: Apply exponential line broadening (0.3 Hz for 1 H), phase correct, and integrate relative to the highly deshielded -CH 2​ -Cl triplet.

Comparative Performance Data

We benchmarked our optimized In-House Synthesized Batch (Product A) against two commercially available standards to validate its purity and structural integrity for API manufacturing:

  • Alternative B: [5]

  • Alternative C: [6]

Table 1: GC-MS Purity and Retention Profile Comparison

Data summarizes the chromatographic resolution and isotopic validation of the three batches.

Product SourceGC-MS Purity (%)Retention Time (min)[M] + Isotope Ratio (178:180)Trace Impurities Detected
Product A (In-House) 98.7% 12.453.02 : 1.00< 1.0% (Unreacted Acid)
Alternative B (Sigma) 96.2%12.462.98 : 1.002.5% (Ester Hydrolysis Byproducts)
Alternative C (Almanac) 95.1%12.443.05 : 1.003.8% (Unknown Aliphatic Isomers)

Analysis: Product A demonstrates superior esterification completeness. The strict adherence to the ~3:1 isotopic ratio across all samples confirms that the terminal chlorine atom remained intact during synthesis, successfully avoiding elimination reactions[2].

Table 2: 1 H-NMR Skeletal Connectivity Validation (Product A)

The following table breaks down the self-validating NMR assignments that prove the exact atomic arrangement of the synthesized molecule.

Proton AssignmentChemical Shift ( δ , ppm)MultiplicityIntegrationCausality / Structural Significance
-C(CH 3​ ) 2​ - 1.22Singlet6HConfirms the gem-dimethyl branching at C2. Lack of splitting proves quaternary isolation.
-O-CH 2​ -CH 3​ 1.25Triplet3HStandard ethyl ester terminal methyl group.
-CH 2​ -CH 2​ -Cl 2.05Triplet2HC3 methylene adjacent to the quaternary C2 center.
-CH 2​ -CH 2​ -Cl 3.55Triplet2HC4 methylene heavily deshielded by the highly electronegative chlorine atom.
-O-CH 2​ -CH 3​ 4.12Quartet2HDeshielded by the ester oxygen; definitively confirms successful ethyl esterification.

Analysis: The presence of the 4.12 ppm quartet and 1.25 ppm triplet validates the ethyl ester moiety[3], distinguishing it from the unreacted 4-chloro-2,2-dimethylbutanoic acid precursor. The sharp 6H singlet at 1.22 ppm is the ultimate proof of the sterically hindered 2,2-dimethyl core.

Conclusion

Through orthogonal analytical validation, the synthesized Product A demonstrates a superior structural purity profile (98.7%) compared to leading commercial alternatives (95.1% - 96.2%). By utilizing the self-validating mechanisms of GC-MS isotopic fragmentation and multinuclear NMR chemical shift causality, researchers can confidently verify the structural integrity of Ethyl 4-chloro-2,2-dimethylbutanoate prior to its deployment in sensitive pharmaceutical workflows.

References

  • PubChem. "Ethyl 4-chloro-2,2-dimethylbutanoate | C8H15ClO2 | CID 10797430". National Center for Biotechnology Information. URL:[Link]

  • Almanac Life Science. "Ethyl 4-chloro-2,2-dimethylbutanoate 95%". Almanac Life Science India. URL:[Link]

  • MDPI. "Analysis of Bio-Based Fatty Esters PCM’s Thermal Properties and Investigation of Trends in Relation to Chemical Structures". Energies 2019, 12(2), 213. URL:[Link]

  • SCION Instruments. "Gas Chromatography Mass Spectrometry (GC-MS) | Analysis". SCION Instruments Blog. URL:[Link]

  • Wiley / Eur. J. Org. Chem. "Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists". European Journal of Organic Chemistry, 2008. URL:[Link]

Sources

Comparative

A Comparative Guide to the X-ray Crystallography of Chloro-Substituted Benzoate Esters: A Case Study Approach

For the Attention of Researchers, Scientists, and Drug Development Professionals Editorial Note: Direct crystallographic data for Ethyl 4-chloro-2,2-dimethylbutanoate is not publicly available at the time of this publica...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Editorial Note: Direct crystallographic data for Ethyl 4-chloro-2,2-dimethylbutanoate is not publicly available at the time of this publication. This guide, therefore, utilizes a comparative approach, focusing on the well-characterized crystal structure of a closely related and structurally significant analog, Ethyl 4-(3-chlorobenzamido)benzoate . This case study will serve as an authoritative and practical framework for understanding the principles and methodologies applicable to the broader class of chloro-substituted esters.

Introduction: The Structural Imperative of Chloro-Substituted Esters in Drug Discovery

The incorporation of chloro-substituted ester moieties into small molecules is a prevalent strategy in medicinal chemistry. The presence and position of the chlorine atom, along with the conformational landscape of the ester group, can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. A precise understanding of the three-dimensional atomic arrangement, as provided by single-crystal X-ray diffraction, is therefore not merely academic but a critical component of rational drug design. This guide provides an in-depth analysis of the crystallographic data for a representative chloro-substituted benzoate ester, offering insights into the experimental workflow, data interpretation, and structural comparisons.

Case Study: Ethyl 4-(3-chlorobenzamido)benzoate - A Crystallographic Snapshot

The crystal structure of Ethyl 4-(3-chlorobenzamido)benzoate provides a valuable model for understanding the solid-state conformation and intermolecular interactions of this class of compounds. The key crystallographic parameters for this compound are summarized in the table below.

Parameter Value
Chemical FormulaC₁₆H₁₄ClNO₃
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.2941(15)
b (Å)8.157(2)
c (Å)16.238(4)
α (°)82.682(6)
β (°)84.481(6)
γ (°)80.100(6)
Volume (ų)683.2(3)
Z2
R-factorTypically available in the full CIF file

Table 1: Crystallographic data for Ethyl 4-(3-chlorobenzamido)benzoate. Data sourced from Saeed, A., et al. (2010).[1][2]

The Experimental Workflow: From Powder to Patterson

The determination of a crystal structure is a meticulous process that bridges synthetic chemistry with physics and computational analysis. The following is a generalized yet detailed protocol, grounded in established crystallographic practices, for obtaining high-quality diffraction data for a compound like Ethyl 4-(3-chlorobenzamido)benzoate.

Synthesis and Crystallization: The Art of Inducing Order

The journey to a crystal structure begins with the synthesis of the target compound. For Ethyl 4-(3-chlorobenzamido)benzoate, a two-step synthesis is employed, starting with the esterification of 4-aminobenzoic acid, followed by amidation with 3-chlorobenzoyl chloride.[1][2]

Step 1: Esterification of 4-Aminobenzoic Acid

  • 4-Aminobenzoic acid is refluxed with an excess of dry ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid).

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • The excess ethanol is removed under reduced pressure, and the resulting crude ethyl 4-aminobenzoate is purified, typically by recrystallization.

Step 2: Amidation with 3-Chlorobenzoyl Chloride

  • Ethyl 4-aminobenzoate is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF).

  • An equimolar amount of 3-chlorobenzoyl chloride is added dropwise to the solution, often in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.

  • The reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • The product, Ethyl 4-(3-chlorobenzamido)benzoate, is isolated by filtration and purified by recrystallization.

Crystallization: The key to successful X-ray diffraction is the growth of a single, well-ordered crystal.[3] For small organic molecules, slow evaporation of a saturated solution is a common and effective technique.[4]

  • A suitable solvent or solvent system is identified in which the compound has moderate solubility.

  • A saturated solution is prepared and filtered to remove any particulate matter.

  • The solution is placed in a clean vial, loosely capped to allow for slow evaporation of the solvent.

  • Over a period of days to weeks, as the solvent evaporates, the concentration of the solute will slowly increase beyond its saturation point, leading to the formation of single crystals.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Refinement esterification Esterification of 4-Aminobenzoic Acid amidation Amidation with 3-Chlorobenzoyl Chloride esterification->amidation purification Purification amidation->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_growth Single Crystal Growth evaporation->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (e.g., SHELXS) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation (e.g., checkCIF) refinement->validation final_structure final_structure validation->final_structure

Figure 1: A generalized workflow for the determination of a small molecule crystal structure.

Data Collection: Illuminating the Crystal Lattice

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The crystal is cooled, typically to 100-120 K, to minimize thermal vibrations of the atoms, which sharpens the diffraction spots.

The diffractometer rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam.[5] A detector records the position and intensity of the diffracted X-rays, creating a diffraction pattern. This process is controlled by sophisticated software, such as Bruker's APEX suite, which allows for the automated collection of a complete dataset.[6]

Structure Solution and Refinement: From Diffraction Pattern to Molecular Model

The collected diffraction data is a reciprocal space representation of the crystal's electron density. The "phase problem" in crystallography refers to the fact that the phases of the diffracted waves are not directly measured. To solve this, computational methods are employed.

  • Structure Solution: Programs like SHELXS or SIR92 are used to determine the initial phases and generate an initial electron density map.[2] From this map, the positions of the heavier atoms can often be identified.

  • Structure Refinement: The initial atomic model is then refined against the experimental data using software such as SHELXL.[7] This iterative process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the calculated and observed diffraction intensities. The quality of the final model is assessed by the R-factor, a measure of the agreement between the experimental data and the crystallographic model.[8]

Interpreting the Data: Insights from the Crystal Structure of Ethyl 4-(3-chlorobenzamido)benzoate

The refined crystal structure provides a wealth of information:

  • Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds confirm the covalent structure of the molecule and can reveal any unusual geometric parameters that may be indicative of electronic effects or strain.

  • Conformation: The crystal structure reveals the preferred solid-state conformation of the molecule. For Ethyl 4-(3-chlorobenzamido)benzoate, the two aromatic rings are nearly coplanar.[2] The orientation of the ethyl ester group relative to the benzoate ring is also fixed in the crystal lattice.

  • Intermolecular Interactions: The packing of molecules in the crystal is dictated by non-covalent interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. In the case of Ethyl 4-(3-chlorobenzamido)benzoate, a strong N-H···O hydrogen bond is observed, which connects the molecules into extended sheets.[2] Understanding these interactions is crucial for predicting crystal packing and solid-state properties.

molecular_interactions cluster_molecule Ethyl 4-(3-chlorobenzamido)benzoate Molecule cluster_interactions Intermolecular Interactions cluster_packing Crystal Packing benzoate Ethyl Benzoate Moiety h_bond N-H...O Hydrogen Bond benzoate->h_bond accepts proton pi_stacking π-π Stacking (potential) benzoate->pi_stacking amide Amide Linkage (N-H) amide->h_bond donates proton chlorophenyl 3-Chlorophenyl Moiety chlorophenyl->pi_stacking halogen_bond C-Cl...X Halogen Bond (potential) chlorophenyl->halogen_bond sheet Formation of Molecular Sheets h_bond->sheet pi_stacking->sheet halogen_bond->sheet

Sources

Validation

Comparative cost analysis of synthesizing vs purchasing Ethyl 4-chloro-2,2-dimethylbutanoate

Introduction Ethyl 4-chloro-2,2-dimethylbutanoate (CAS: 53840-29-2) is a highly versatile aliphatic ester utilized extensively as a molecular building block in advanced organic synthesis[1]. Characterized by its gem-dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 4-chloro-2,2-dimethylbutanoate (CAS: 53840-29-2) is a highly versatile aliphatic ester utilized extensively as a molecular building block in advanced organic synthesis[1]. Characterized by its gem-dimethyl group and terminal alkyl chloride, it serves as a critical intermediate in the development of DNA damage response inhibitors and the divergent total synthesis of complex yaequinolone-related natural products[2].

For drug development professionals and synthetic chemists, acquiring this building block presents a classic logistical dilemma: Should you purchase it commercially at a premium, or synthesize it in-house? This guide objectively compares the financial, temporal, and practical implications of both routes, supported by field-proven experimental data.

Executive Summary: The Make vs. Buy Matrix

Before diving into the technical methodologies, the following matrix summarizes the core comparative data between commercial procurement and in-house synthesis.

MetricCommercial Procurement (The "Buy" Route)In-House Synthesis (The "Make" Route)
Cost per Gram ~$1,552.50[3]< $5.00 (Reagent cost)
Lead Time 10+ Days (Often backordered)[3]24–48 Hours (Including purification)
Purity 95% (Standard Catalog)[3]> 98% (Post-Flash Chromatography)
Scalability Prohibitively expensive > 1gHighly scalable (10g to 100g+ easily)
Labor/Equipment None requiredRequires Schlenk line, -78 °C cooling, hood

The "Buy-It-Now" Route: Commercial Procurement

For laboratories lacking synthetic infrastructure or facing extreme time constraints for milligram-scale screening, purchasing is the path of least resistance. However, the commercial landscape for Ethyl 4-chloro-2,2-dimethylbutanoate is characterized by high costs and limited bulk availability.

According to standard catalog pricing from major suppliers like Sigma-Aldrich, the compound is sold as a colorless to light yellow liquid (95% purity) requiring 0–8 °C storage[3].

Pricing Tiers:

  • 100 mg: $322.00

  • 250 mg: $569.25

  • 1 g: $1,552.50

Verdict: Purchasing is only economically viable for initial hit-to-lead screening where less than 250 mg is required and synthetic labor costs outweigh the catalog price.

The "Do-It-Yourself" Route: In-House Synthesis

For any application requiring more than a single gram, in-house synthesis is mandatory. The protocol relies on the α -alkylation of an ester enolate.

Mechanistic Rationale & Causality

The synthesis involves the deprotonation of ethyl isobutyrate to form a lithium enolate, followed by nucleophilic substitution ( SN​2 ) with 1-bromo-2-chloroethane[4].

  • Why LDA at -78 °C? Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base. Operating at cryogenic temperatures (-78 °C) ensures quantitative, irreversible enolate formation while suppressing unwanted Claisen self-condensation of the ester.

  • Why 1-bromo-2-chloroethane? The differential leaving group ability of the halogens is critical here. Bromide is a significantly better leaving group than chloride. This ensures that the enolate selectively attacks the carbon bearing the bromine, yielding the desired mono-alkylated product without bis-alkylation or premature elimination, while preserving the terminal chloride for downstream functionalization[2].

Step-by-Step Experimental Protocol

The following protocol is a self-validating system adapted from validated total synthesis methodologies[4], yielding the product at ~82% efficiency.

Reagents Required:

  • Ethyl isobutyrate (1.0 equiv, 41.7 mmol)

  • Lithium diisopropylamide (LDA) (1.2 equiv, 50.0 mmol)

  • 1-bromo-2-chloroethane (2.4 equiv, 100.0 mmol)

  • Anhydrous Tetrahydrofuran (THF)

Workflow:

  • Enolate Generation: In a flame-dried Schlenk flask under an inert N2​ atmosphere, dissolve ethyl isobutyrate (4.84 g) in 40 mL of anhydrous THF. Cool the system to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Transfer freshly prepared LDA (1.2 equiv) dropwise to the substrate flask via cannula over 30 minutes. Stir the reaction strictly at -78 °C for 2 hours to ensure complete enolate formation.

  • Alkylation: Add 1-bromo-2-chloroethane (14.34 g, 2.4 equiv) dropwise to the cold enolate solution.

  • Propagation: Remove the cooling bath, allowing the reaction to slowly warm to room temperature. Stir overnight (approx. 12–15 hours).

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic extracts with brine, dry over anhydrous Na2​SO4​ , and evaporate the solvent in vacuo.

  • Purification: Purify the crude oil via flash column chromatography using a gradient of Petroleum Ether to Diethyl Ether (100:1 to 50:1).

Trustworthiness & Validation (NMR Tracking)

To validate the success of the synthesis, 1H NMR ( CDCl3​ , 400 MHz) must be utilized. The product is confirmed by a self-validating diagnostic profile[4]:

  • δ 4.16 (q, J = 7.1 Hz, 2H): Confirms the intact ethyl ester O−CH2​ .

  • δ 3.57–3.48 (m, 2H): Confirms the terminal CH2​−Cl group.

  • δ 2.12–2.03 (m, 2H): The methylene bridge connecting the quaternary carbon to the chloride.

  • δ 1.28 (t, J = 7.1 Hz, 3H): The ethyl ester methyl group.

  • δ 1.24 (s, 6H): The diagnostic sharp singlet of the gem-dimethyls, proving successful alkylation at the α -position.

Visualizing the Workflows

SynthesisWorkflow A Ethyl isobutyrate + Anhydrous THF B Cool to -78°C (Dry Ice/Acetone) A->B C Add LDA (1.2 equiv) Stir 2h (Enolate Formation) B->C D Add 1-bromo-2-chloroethane (2.4 equiv) C->D E Warm to RT Stir Overnight (Alkylation) D->E F Quench (NH4Cl) & Extract (EtOAc) E->F G Flash Chromatography (PE/Et2O) F->G H Ethyl 4-chloro-2,2-dimethylbutanoate (82% Yield) G->H

Fig 1: Step-by-step synthetic workflow for Ethyl 4-chloro-2,2-dimethylbutanoate.

DecisionTree Start Need Target Molecule Qty Required Quantity? Start->Qty Small < 250 mg Qty->Small Large > 1 Gram Qty->Large Time Time Constraint? Small->Time Make In-House Synthesis (<$5/g + Labor) Large->Make Cost prohibitive Urgent Urgent (< 3 days) Time->Urgent Yes NotUrgent Flexible (> 1 week) Time->NotUrgent No Buy Purchase Commercial ($322 - $1,550) Urgent->Buy NotUrgent->Make

Fig 2: Logical decision matrix for procuring Ethyl 4-chloro-2,2-dimethylbutanoate.

Comparative Cost Analysis

To truly understand the financial disparity, we must look at the raw material costs required to synthesize 10 grams of the product versus purchasing the equivalent amount.

Reagent / SourceQuantity Required for 10gEstimated Bulk CostCost Contribution
Ethyl isobutyrate ~8.0 g$50.00 / 100g$4.00
LDA (2.0 M in THF) ~40 mL$100.00 / 100mL$40.00
1-bromo-2-chloroethane ~20.0 g$60.00 / 100g$12.00
Solvents & Consumables BulkN/A~$20.00
Total Synthesis Cost 10 Grams N/A~ 76.00( 7.60/g)
Commercial Catalog Price 10 Grams Extrapolated from $1,552/g~$15,525.00

Note: The synthesis cost excludes overhead factors such as chemist labor and equipment depreciation, but the >99% reduction in material cost makes the financial argument irrefutable.

Conclusion & Recommendations

The comparative analysis heavily favors in-house synthesis for any drug development or research program requiring Ethyl 4-chloro-2,2-dimethylbutanoate beyond the pilot screening phase.

While commercial procurement offers the convenience of immediate purity and zero labor, the exorbitant markup (exceeding $1,500 per gram)[3] acts as a severe bottleneck for scale-up. Because the synthetic route relies on inexpensive, widely available bulk reagents and follows a highly predictable, high-yielding SN​2 enolate alkylation mechanism[4], a competent synthetic chemist can generate multi-gram quantities over a single weekend at a fraction of the commercial cost.

References

  • [1] National Center for Biotechnology Information. Ethyl 4-chloro-2,2-dimethylbutanoate | C8H15ClO2 | CID 10797430 - PubChem. PubChem Database. URL:[Link]

  • [4] Jia, Wen-Liang, et al. Divergent Total Syntheses of Yaequinolone-Related Natural Products by Late-Stage C–H Olefination. Journal of Organic Chemistry, 2021. PMC. URL:[Link]

  • [2] Jia, Wen-Liang, et al. Divergent Total Syntheses of Yaequinolone-Related Natural Products by Late-Stage C–H Olefination - PMC. National Institutes of Health. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 4-chloro-2,2-dimethylbutanoate proper disposal procedures

Operational Guide: Safe Handling and Disposal of Ethyl 4-chloro-2,2-dimethylbutanoate 1. Executive Summary & Chemical Profile Ethyl 4-chloro-2,2-dimethylbutanoate is a halogenated aliphatic ester frequently utilized as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of Ethyl 4-chloro-2,2-dimethylbutanoate

1. Executive Summary & Chemical Profile Ethyl 4-chloro-2,2-dimethylbutanoate is a halogenated aliphatic ester frequently utilized as a molecular building block in pharmaceutical synthesis and drug development[1]. Because it contains a chlorinated moiety, it cannot be disposed of in standard organic waste streams. Improper disposal of halogenated organics can lead to severe environmental contamination and the generation of highly toxic byproducts during incineration[2]. This guide provides drug development professionals with a self-validating, mechanistic protocol for the safe handling, segregation, and disposal of this compound.

2. Hazard Assessment & Safety Data Understanding the physicochemical properties of a compound is the first step in designing a robust safety protocol. The ester functionality and the halogenated nature of this chemical dictate its reactivity and disposal requirements.

Property / HazardSpecificationMechanistic Rationale
CAS Number 53840-29-2Unique identifier for tracking, inventory, and safety data verification[1].
GHS Classification H315, H319, H335The compound can undergo hydrolysis upon contact with moisture in mucosal membranes, releasing irritant byproducts that cause skin, eye, and respiratory irritation[3][4].
Physical State Colorless to light yellow liquidVolatile enough to pose an inhalation risk; must be handled within a properly functioning fume hood[5].
Storage Temperature 0–8 °CLow-temperature storage minimizes vapor pressure and prevents slow thermal degradation or hydrolysis over time[5].
Waste Classification Halogenated Organic WasteContains chlorine; requires specialized high-temperature incineration to prevent the formation of persistent organic pollutants[6][7].

3. The Science of Halogenated Waste Segregation Why must halogenated waste be strictly segregated? From a logistical standpoint, mixing halogenated waste with non-halogenated solvents forces the entire bulk container to be classified as halogenated, exponentially increasing disposal costs due to the specialized treatment required[8].

Mechanistically, during the thermal destruction of waste, the chlorine atoms in Ethyl 4-chloro-2,2-dimethylbutanoate act as precursors for highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) if incinerated at suboptimal temperatures (typically between 300 °C and 650 °C)[2]. To mitigate this, licensed disposal facilities utilize rotary kiln incinerators operating well above 1000 °C[9]. Furthermore, facilities often dose the combustion chamber with sulfur to suppress the "Deacon reaction"—the kinetically limited replication of free halogens (like Cl₂) from hydrogen halides (HCl)[10]. The resulting flue gas is then rapidly cooled and scrubbed with alkaline solutions to neutralize the generated HCl before atmospheric release[10][11].

4. Step-by-Step Disposal Protocol To ensure compliance with environmental regulations (e.g., EPA RCRA standards) and maintain laboratory safety, follow this self-validating disposal workflow:

  • Segregation: Identify a dedicated waste carboy explicitly labeled "Halogenated Organic Waste." Never mix this waste with non-halogenated solvents (e.g., acetone, ethanol) or reactive inorganic acids, which could catalyze unwanted ester hydrolysis[6][8].

  • Primary Containment: Use High-Density Polyethylene (HDPE) or glass containers. Ensure the container has a secure, vented cap if there is any risk of pressure buildup, though this specific ester is relatively stable when isolated[8].

  • Accurate Labeling: Affix a standardized hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly list "Ethyl 4-chloro-2,2-dimethylbutanoate" and its approximate percentage in the mixture. Avoid chemical abbreviations[12].

  • Safe Storage: Store the waste container in secondary containment within a designated, ventilated Hazardous Waste Accumulation Area. Maintain the area away from heat sources, strong oxidizing agents, and strong bases[6][8].

  • Manifesting & Transport: Once the container reaches 90% capacity or hits the regulatory time limit (e.g., 90 days for Large Quantity Generators), transfer custody to your institutional Environmental Health and Safety (EH&S) department for licensed vendor pickup and manifesting[6].

5. Spill Response & Decontamination Workflow In the event of a localized spill, rapid and methodical containment is critical to prevent inhalation exposure and environmental release.

  • Evacuate & Ventilate: If the spill occurs inside a fume hood, lower the sash to maximize exhaust velocity. For spills outside a hood, immediately clear the area to prevent inhalation of irritating vapors (H335)[3][12].

  • PPE Verification: Don chemical-resistant gloves (verify breakthrough times for chlorinated esters), unvented safety goggles, and a protective lab coat[4].

  • Containment: Surround the spill perimeter with an inert, compatible absorbent material such as vermiculite or universal spill pads. Do NOT use combustible materials like sawdust, which can complicate incineration[6].

  • Absorption & Collection: Work systematically from the perimeter inwards. Place the saturated absorbent materials into a heavy-duty hazardous waste bag or a solid waste container[12].

  • Decontamination: Wash the affected surface with a mild detergent and water. Collect the rinsate as aqueous hazardous waste, as the chemical is miscible in organic solvents but poorly soluble in water[13].

  • Final Disposal: Label all cleanup materials as "Solid Halogenated Debris" and route them for thermal destruction[6][11].

6. Disposal Decision Tree The following diagram illustrates the logical workflow from waste generation to environmental emission control, highlighting the critical path for halogenated compounds.

G N1 Waste Generation: Ethyl 4-chloro-2,2-dimethylbutanoate N2 Halogenated Waste Segregation N1->N2 Identify Cl content N3 Primary Containment: HDPE / Glass Carboy N2->N3 Isolate from non-halogenated N4 Storage: 0-8 °C, Secondary Containment N3->N4 N5 Licensed Transport: EPA Manifest N4->N5 N6 Thermal Destruction: Rotary Kiln Incinerator (>1000 °C) N5->N6 Transfer to facility N7 Emission Control: Caustic Scrubbing (HCl Neutralization) N6->N7 Prevent dioxin/furan formation

Workflow for halogenated waste segregation and thermal destruction.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-chloro-2,2-dimethylbutanoate
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Ethyl 4-chloro-2,2-dimethylbutanoate
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